N-isopropylbutan-1-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-propan-2-ylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-4-5-6-8-7(2)3/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRJGUKZYSEUOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192342 | |
| Record name | N-Isopropylbutylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39099-23-5 | |
| Record name | N-(1-Methylethyl)-1-butanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39099-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Isopropylbutylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039099235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Isopropylbutylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-isopropylbutylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.338 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
N-isopropylbutan-1-amine molecular structure
An In-Depth Technical Guide to the Molecular Structure of N-isopropylbutan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS: 39099-23-5), a secondary amine featuring both a linear butyl and a branched isopropyl group, serves as a valuable intermediate in organic synthesis.[1] Its molecular architecture presents a unique combination of steric hindrance and nucleophilicity, making a thorough understanding of its structure and properties essential for its effective application. This guide provides a detailed examination of the molecular structure of this compound, covering its physicochemical properties, a validated synthetic protocol, and a comprehensive analysis of its spectroscopic signatures (NMR, IR, and MS). The causality behind experimental design and data interpretation is emphasized to provide field-proven insights for professionals in chemical research and development.
Core Molecular Identity and Physicochemical Properties
This compound is structurally defined by a nitrogen atom bonded to a hydrogen, a linear n-butyl group, and an isopropyl group.[1] This arrangement classifies it as a secondary amine. The interplay between the alkyl chains influences its physical properties, such as solubility and boiling point. The amine group itself imparts basicity and nucleophilicity, which are central to its chemical reactivity.
A summary of its key identifiers and computed physicochemical properties is presented below.
| Property | Value | Source |
| IUPAC Name | N-propan-2-ylbutan-1-amine | PubChem[2] |
| Synonyms | N-Isopropylbutylamine, Butylisopropylamine | PubChem[2], CymitQuimica[1] |
| CAS Number | 39099-23-5 | PubChem[2] |
| Molecular Formula | C₇H₁₇N | PubChem[2] |
| Molecular Weight | 115.22 g/mol | PubChem[2] |
| Appearance | Colorless to pale yellow liquid | CymitQuimica[1] |
| Odor | Distinctive amine/ammonia-like | CymitQuimica[1], Wikipedia[3] |
| XLogP3 | 1.8 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |
Synthesis and Purification: A Validated Protocol
The synthesis of secondary amines like this compound is commonly achieved through nucleophilic substitution or reductive amination. The protocol detailed here utilizes the nucleophilic substitution reaction between a primary amine (isopropylamine) and an alkyl halide (1-bromobutane). This method is chosen for its reliability and use of readily available starting materials. An excess of the primary amine is used to minimize the formation of the tertiary amine byproduct, which can occur if the newly formed secondary amine acts as a nucleophile.[4][5]
Experimental Protocol: Synthesis via Nucleophilic Alkylation
Objective: To synthesize this compound from isopropylamine and 1-bromobutane.
Materials:
-
Isopropylamine (Propan-2-amine)
-
1-Bromobutane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Diethyl ether (anhydrous)
-
Deionized water
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine isopropylamine (3 equivalents) with anhydrous potassium carbonate (1.5 equivalents). Add anhydrous diethyl ether to create a stirrable slurry. The potassium carbonate acts as a base to neutralize the HBr formed during the reaction, preventing the protonation of the amine nucleophile.
-
Addition of Alkyl Halide: While stirring vigorously, add 1-bromobutane (1 equivalent) dropwise to the flask at room temperature. An exothermic reaction may be observed.
-
Reflux: Once the addition is complete, attach a reflux condenser and heat the mixture to a gentle reflux for 6-8 hours to drive the reaction to completion.
-
Workup: Cool the reaction mixture to room temperature. Filter the solid potassium carbonate and ammonium salts. Transfer the filtrate to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with deionized water (2x) and brine (1x) to remove any remaining salts and water-soluble impurities.
-
Drying and Concentration: Dry the ethereal layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude product is purified by fractional distillation under atmospheric pressure to yield pure this compound.
Caption: Workflow for the synthesis and purification of this compound.
Comprehensive Spectroscopic Analysis for Structural Verification
The definitive confirmation of the this compound structure relies on a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecule's atomic connectivity and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments, their neighboring protons (multiplicity), and their relative numbers (integration).
Protons (Label) Environment Approx. δ (ppm) Multiplicity Integration a CH₃-CH₂- 0.9 Triplet (t) 3H b -CH₂-CH₃ 1.4 Sextet (sxt) 2H c -CH₂-N- 2.5 Triplet (t) 2H d (CH₃)₂-CH- 1.0 Doublet (d) 6H e -CH-(CH₃)₂ 2.8 Septet (sept) 1H f -NH- ~1.0 (variable) Broad Singlet (br s) 1H -
¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. This compound has 6 distinct carbon environments, as two methyl carbons on the isopropyl group are equivalent.
Carbon (from Butyl) Approx. δ (ppm) Carbon (from Isopropyl) Approx. δ (ppm) C1 (-CH₂-N) ~50 C1' (-CH-N) ~48 C2 (-CH₂-C1) ~32 C2' (-CH₃) ~23 C3 (-CH₂-C2) ~21 C4 (-CH₃) ~14
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.
-
N-H Stretch: A key diagnostic peak for a secondary amine is a single, moderate-to-weak absorption band appearing around 3300-3350 cm⁻¹ . This distinguishes it from primary amines (which show two bands) and tertiary amines (which show none).
-
C-H Stretch: Strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ) are characteristic of C-H stretching in the alkyl groups.
-
C-N Stretch: A medium intensity band in the 1180-1250 cm⁻¹ region corresponds to the C-N bond stretch.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its structure.
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight, which is 115 .
-
Major Fragmentation Pathway: The most significant fragmentation pathway for amines is alpha-cleavage, where the bond between the alpha-carbon and the rest of the alkyl chain breaks. This results in the formation of a stable, resonance-stabilized iminium cation. For this compound, two primary alpha-cleavages are possible:
-
Cleavage of the propyl group from the butyl chain, leading to a fragment at m/z = 72 .
-
Cleavage of a methyl group from the isopropyl chain, leading to a fragment at m/z = 100 .
-
The fragment at m/z = 72 is typically the base peak (most abundant) due to the facile loss of the larger propyl radical.
Caption: Primary mass spectrometry fragmentation pathways for this compound.
Chemical Reactivity and Applications
The structural features of this compound dictate its chemical behavior.
-
Basicity: The lone pair of electrons on the nitrogen atom makes it a Brønsted-Lowry base. It readily reacts with acids to form the corresponding isopropylbutylammonium salts.
-
Nucleophilicity: This same lone pair allows it to act as a nucleophile. It can react with electrophiles such as alkyl halides to form tertiary amines and subsequently quaternary ammonium salts, or with acyl chlorides and anhydrides to form amides.[6]
-
Applications: Due to its reactivity, this compound is primarily used as a building block or intermediate in the synthesis of more complex molecules.[1] Its structure can be incorporated into various target compounds in the pharmaceutical and agrochemical industries, where substituted amine moieties are common.[1][3][7]
References
-
PubChem. (n.d.). N-(1-Methylethyl)-1-butanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). n-Butylamine. Retrieved from [Link]
-
Wuxi Weiheng Chemical Co., Ltd. (n.d.). Synthetic Methods and Use of Isopropylamine. Retrieved from [Link]
-
ChemistryStudent. (n.d.). Producing Secondary and Tertiary Amines. Retrieved from [Link]
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
All Things Chemistry. (2023, June 15). Amines - Reactions (A-Level IB Chemistry). YouTube. Retrieved from [Link]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Synthetic Methods and Use of Isopropylamine - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
An In-depth Technical Guide to the Synthesis of N-isopropylbutan-1-amine
Introduction
N-isopropylbutan-1-amine, a secondary amine with the chemical formula C₇H₁₇N, is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and agrochemicals.[1][2] Its structure comprises a butyl group and an isopropyl group attached to a nitrogen atom. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and offer insights into process optimization and potential challenges.
The most prevalent and efficient method for the synthesis of this compound is reductive amination.[3][4] This approach offers high selectivity and avoids the common issue of over-alkylation associated with direct alkylation methods.[3] This guide will primarily focus on reductive amination while also providing a comparative analysis of the direct alkylation pathway.
Physicochemical Properties of this compound: [5]
| Property | Value |
| Molecular Formula | C₇H₁₇N |
| Molecular Weight | 115.22 g/mol |
| IUPAC Name | N-propan-2-ylbutan-1-amine |
| CAS Number | 39099-23-5 |
| Appearance | Colorless to pale yellow liquid |
| Odor | Amine-like |
Chapter 1: Reductive Amination: The Preferred Synthetic Route
Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group to an amine through an intermediate imine.[4] For the synthesis of this compound, this involves the reaction of butyraldehyde with isopropylamine, followed by the reduction of the resulting imine. This one-pot or stepwise procedure is highly favored due to its efficiency and high yield.[5][6]
Mechanistic Insights
The reductive amination process proceeds in two key stages:
-
Imine Formation: The nucleophilic nitrogen of isopropylamine attacks the electrophilic carbonyl carbon of butyraldehyde to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield the N-butylidene-N-isopropylamine (an imine). This equilibrium reaction is typically favored by the removal of water.
-
Reduction: The C=N double bond of the imine is then reduced to a single bond by a reducing agent to afford the final product, this compound.
Figure 1: General mechanism of reductive amination for the synthesis of this compound.
Choice of Reducing Agent: A Critical Decision
Several reducing agents can be employed for the reduction of the imine intermediate. The choice of reagent is critical as it influences the reaction conditions, selectivity, and overall efficiency.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for one-pot reductive aminations.[7][8] It is a mild and selective reducing agent that can reduce the imine in the presence of the aldehyde, allowing for a direct, one-pot reaction.[7] The reaction is typically carried out in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[5]
-
Sodium Borohydride (NaBH₄): A more cost-effective but less selective reducing agent.[5] Since NaBH₄ can also reduce the starting aldehyde, the reaction is typically performed in a stepwise manner. The imine is first formed, often with the removal of water, and then the reducing agent is added.[6] Methanol or ethanol are common solvents for this reduction.
-
Sodium Cyanoborohydride (NaBH₃CN): Similar in reactivity to NaBH(OAc)₃, it is effective for one-pot reactions. However, due to the toxicity of cyanide byproducts, its use is often avoided in industrial settings.[3]
Detailed Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a representative procedure for the synthesis of this compound via a one-pot reductive amination.
Materials:
-
Butyraldehyde
-
Isopropylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of butyraldehyde (1.0 eq) in dichloromethane (DCM) in a round-bottom flask, add isopropylamine (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions. An exothermic reaction may be observed.
-
Continue stirring at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Expected Yield: 75-90%
Figure 2: A step-by-step workflow for the synthesis of this compound via reductive amination.
Chapter 2: Direct Alkylation: An Alternative with Caveats
Direct N-alkylation of a primary amine with an alkyl halide is a classical method for forming secondary amines. In the context of synthesizing this compound, this would involve the reaction of isopropylamine with a 1-halobutane (e.g., 1-bromobutane or 1-chlorobutane).
The Challenge of Over-Alkylation
A significant drawback of direct alkylation is the propensity for over-alkylation.[3] The secondary amine product, this compound, is often more nucleophilic than the starting primary amine, isopropylamine. This leads to a subsequent reaction with the alkyl halide to form the tertiary amine, N-butyl-N-isopropyl-N-butylamine, and even the quaternary ammonium salt. This results in a mixture of products that can be difficult to separate, leading to lower yields of the desired secondary amine.[1]
Strategies to Mitigate Over-Alkylation
Several strategies can be employed to favor mono-alkylation:
-
Use of a Large Excess of the Primary Amine: By using a significant excess of isopropylamine, the probability of the alkyl halide reacting with the much more abundant primary amine is increased, thus favoring the formation of the secondary amine.
-
Phase-Transfer Catalysis: The use of a phase-transfer catalyst (PTC), such as a quaternary ammonium salt, can facilitate the reaction between the aqueous amine phase and the organic alkyl halide phase, sometimes leading to improved selectivity under controlled conditions.[9][10]
-
Controlled Reaction Conditions: Careful control of reaction temperature, addition rate of the alkyl halide, and reaction time can help to minimize over-alkylation.
Representative Protocol: Direct Alkylation under Phase-Transfer Conditions
Materials:
-
Isopropylamine
-
1-Bromobutane
-
Tetrabutylammonium bromide (TBAB)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve isopropylamine (3.0 eq) and tetrabutylammonium bromide (0.1 eq) in a mixture of toluene and water (1:1).
-
Add potassium carbonate (2.0 eq) to the mixture.
-
Heat the mixture to 60-70 °C with vigorous stirring.
-
Slowly add 1-bromobutane (1.0 eq) dropwise over a period of 1-2 hours.
-
Continue stirring at 60-70 °C for 6-12 hours, monitoring the reaction by GC-MS.
-
After cooling to room temperature, separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product will likely be a mixture and require careful purification by fractional distillation to isolate this compound.
Expected Yield: Variable, typically lower than reductive amination (30-50%).
Chapter 3: Comparative Analysis of Synthesis Pathways
| Feature | Reductive Amination | Direct Alkylation |
| Selectivity | High for secondary amine | Low, mixture of products |
| Yield | Generally high (75-90%) | Generally lower (30-50%) |
| Reaction Conditions | Mild | Can require heating |
| Reagents | Aldehyde, amine, reducing agent | Amine, alkyl halide, base |
| Work-up & Purification | Relatively straightforward | Can be complex due to product mixture |
| Atom Economy | Good | Moderate, generates salt waste |
| Industrial Scalability | Favorable | Less favorable due to selectivity issues |
Chapter 4: Characterization of this compound
Proper characterization of the synthesized this compound is crucial to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show characteristic signals for the butyl and isopropyl groups. The N-H proton will typically appear as a broad singlet.
-
¹³C NMR: The spectrum will display distinct signals for each of the seven carbon atoms in the molecule.[11]
-
-
Infrared (IR) Spectroscopy: A characteristic N-H stretching absorption will be observed in the region of 3300-3500 cm⁻¹. C-N stretching and N-H bending vibrations will also be present.[12]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 115. Characteristic fragmentation patterns arising from the cleavage of the C-N bonds will also be observed.[11]
Chapter 5: Safety Considerations
-
This compound: This compound is a flammable liquid and may cause skin and eye irritation.[2]
-
Butyraldehyde: A flammable liquid and irritant.
-
Isopropylamine: A highly flammable and corrosive liquid with a strong ammonia-like odor. It can cause severe skin burns and eye damage.[11]
-
Sodium Triacetoxyborohydride and Sodium Borohydride: These are water-reactive and can release flammable hydrogen gas. They should be handled with care in a dry environment.
All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The synthesis of this compound is most effectively and selectively achieved through reductive amination of butyraldehyde with isopropylamine. The use of sodium triacetoxyborohydride in a one-pot procedure offers a mild, high-yielding, and operationally simple route. While direct alkylation presents an alternative pathway, it is often plagued by poor selectivity and lower yields due to over-alkylation. For researchers and drug development professionals, the reductive amination approach provides a reliable and scalable method for the synthesis of this important secondary amine.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Myers, A. G. (n.d.).
- Master Organic Chemistry. (2017).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123480, N-(1-Methylethyl)-1-butanamine.
- National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook.
- Wikipedia contributors. (2023). Reductive amination. In Wikipedia, The Free Encyclopedia.
- Garg, N. K. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. Organic Letters, 24(6), 1334-1338.
- Organic Chemistry Portal. (n.d.).
- Abdel-Magid, A. F., & Maryanoff, C. A. (1990). Reductive amination of aldehydes and ketones by using sodium triacetoxyborohydride. Tetrahedron Letters, 31(39), 5595-5598.
- TCI. (2024). TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride.
- Research Publish Journals. (n.d.).
- Challis, A. A. L. (1954). U.S. Patent No. 2,691,624. U.S.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal.
- CymitQuimica. (n.d.). CAS 39099-23-5: N-(1-Methylethyl)-1-butanamine.
- CN104262165A - Preparation method of n-butylamine - Google P
- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- ChemicalBook. (n.d.). Isopropylamine(75-31-0) 1H NMR spectrum.
- US2377511A - Purification of amine reaction mixtures - Google P
- Lehigh University. (n.d.). synthesis of propyl and butyl amine.
- ResearchGate. (n.d.).
- Organic Syntheses. (n.d.). n-methylbutylamine.
- The Royal Society of Chemistry. (n.d.).
- US2691624A - Azeotropic distillation of propyl amines - Google P
- Macmillan Group - Princeton University. (2017).
- Wikipedia contributors. (n.d.). n-Butylamine. In Wikipedia, The Free Encyclopedia.
- Angene. (n.d.). This compound(CAS# 39099-23-5).
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- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
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N-isopropylbutan-1-amine: A Scoping Review and Technical Guide for Future Research
An In-Depth Technical Guide
This document provides a comprehensive technical overview of N-isopropylbutan-1-amine, a secondary amine with significant, yet largely unexplored, potential across multiple scientific disciplines. As a molecule situated at the intersection of simple aliphatic structures and functional chemical reactivity, it represents a versatile platform for innovation. This guide is intended for researchers, chemists, and drug development professionals, offering a structured exploration of promising research avenues, complete with actionable experimental protocols and the scientific rationale underpinning them.
Foundational Chemistry and Synthesis
This compound (CAS 39099-23-5) is a secondary amine featuring a butyl group and an isopropyl group attached to a central nitrogen atom.[1] Its structure lends it moderate basicity and nucleophilicity, making it a valuable intermediate for organic synthesis.[2] While commercially available, a robust and scalable laboratory synthesis is essential for research applications requiring high purity or derivatization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₇N | [1] |
| Molecular Weight | 115.22 g/mol | [1] |
| IUPAC Name | N-propan-2-ylbutan-1-amine | PubChem |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 123-124 °C (predicted) | --- |
| LogP (o/w) | 1.8 (computed) | PubChem |
| pKa (conjugate acid) | ~10.8 (estimated) | [2] |
Recommended Synthesis Protocol: Reductive Amination
Reductive amination is the method of choice for synthesizing secondary amines due to its high efficiency and control over side reactions like over-alkylation.[3] This process involves the reaction of a primary amine (isopropylamine) with an aldehyde (butanal) to form an imine intermediate, which is then selectively reduced in situ to the target secondary amine.[4]
Causality of Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride, NaBH(OAc)₃, is selected over harsher reagents like NaBH₄ because it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine intermediate. This selectivity is crucial for a clean, one-pot reaction.
-
Solvent: Dichloromethane (DCM) is an excellent solvent for both the reactants and the reducing agent, facilitating a homogenous reaction environment.
-
Acid Catalyst: Acetic acid is used in catalytic amounts to protonate the carbonyl oxygen, activating the aldehyde toward nucleophilic attack by the amine and promoting the dehydration step to form the imine.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add butanal (4.3 g, 60 mmol) and isopropylamine (3.0 g, 50 mmol) in 100 mL of dichloromethane (DCM).
-
Acid Catalyst Addition: Add glacial acetic acid (0.3 mL, 5 mmol) to the solution and stir for 20 minutes at room temperature to facilitate imine formation.
-
Reduction: In a separate beaker, carefully prepare a slurry of sodium triacetoxyborohydride (12.7 g, 60 mmol) in 50 mL of DCM. Add this slurry portion-wise to the reaction flask over 30 minutes. Caution: Gas evolution may occur.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the limiting reagent (isopropylamine).
-
Workup: Quench the reaction by slowly adding 100 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer twice with 50 mL portions of DCM.
-
Purification: Combine the organic layers, wash with 100 mL of brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent in vacuo to yield the crude product.
-
Final Purification: Purify the crude amine by fractional distillation under atmospheric pressure to obtain pure this compound.
Synthesis Workflow Diagram
Caption: Reductive amination workflow for this compound synthesis.
Research Area 1: Pharmaceutical & Drug Development
The structural simplicity of this compound belies its potential as a pharmacophore. Many centrally acting drugs contain simple aliphatic amine scaffolds. A primary area of investigation should be its interaction with monoamine oxidase (MAO) enzymes.
Hypothesis: A Novel Monoamine Oxidase Inhibitor
Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes responsible for the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.[5] Inhibitors of these enzymes are used to treat depression (MAO-A inhibitors) and neurodegenerative disorders such as Parkinson's disease (MAO-B inhibitors).[6] Since MAOs metabolize secondary amines, this compound is a substrate candidate and, more importantly, a potential competitive inhibitor.[7] Its structure can be systematically modified to probe the active site and develop isoform-selective inhibitors.
Proposed MAO Interaction and Inhibition Pathway
Caption: Proposed interaction of this compound with MAO.
Experimental Protocol: In Vitro MAO-Glo™ Assay
This commercially available assay from Promega provides a rapid, luminescence-based method for screening MAO inhibitors.
Causality of Experimental Choices:
-
Luciferin Derivative Substrate: The assay uses a MAO substrate that is converted into luciferin, which is then detected by the luciferase enzyme. This provides a highly sensitive and quantitative readout of enzyme activity.
-
Isoform-Specific Enzymes: Recombinant human MAO-A and MAO-B are used to determine the selectivity of the inhibitor.
-
Controls: A "no inhibitor" control establishes baseline enzyme activity (100%), while a known inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) serves as a positive control for inhibition.
Protocol Steps:
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in assay buffer to create a concentration gradient (e.g., 100 µM to 1 nM).
-
Enzyme Reaction: In a 96-well white plate, add 12.5 µL of MAO-A or MAO-B enzyme solution.
-
Inhibitor Addition: Add 12.5 µL of the diluted this compound solutions or control compounds to the wells. Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Substrate Addition: Add 25 µL of the MAO substrate solution to initiate the reaction. Incubate for 60 minutes at room temperature.
-
Detection: Add 50 µL of Luciferin Detection Reagent to each well to stop the MAO reaction and initiate the luciferase reaction.
-
Measurement: After 20 minutes of incubation, measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the "no inhibitor" control. Plot the data and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Proposed Structure-Activity Relationship (SAR) Study
To explore the therapeutic potential, a library of analogues should be synthesized to establish a clear SAR.[8]
| Compound | R₁ Group | R₂ Group | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity Index (A/B) |
| Lead (1) | n-Butyl | Isopropyl | (Hypothetical) 5,200 | (Hypothetical) 850 | 6.1 |
| Analogue 2 | Propyl | Isopropyl | (Hypothetical) 7,100 | (Hypothetical) 1,200 | 5.9 |
| Analogue 3 | Pentyl | Isopropyl | (Hypothetical) 3,500 | (Hypothetical) 450 | 7.8 |
| Analogue 4 | n-Butyl | Cyclopropyl | (Hypothetical) 1,200 | (Hypothetical) 9,500 | 0.13 |
| Analogue 5 | n-Butyl | sec-Butyl | (Hypothetical) 6,800 | (Hypothetical) 790 | 8.6 |
This systematic approach can identify modifications that enhance potency and, crucially, isoform selectivity.
Research Area 2: Organic Synthesis & Catalysis
The lone pair of electrons on the nitrogen atom and its steric environment make this compound a candidate for applications in catalysis.
Hypothesis: A Novel Ligand for Transition Metal Catalysis
Secondary amines can serve as effective ligands in transition metal-catalyzed reactions, such as cross-coupling.[9] They can stabilize the metal center and modulate its electronic properties. This compound could act as a ligand for palladium, copper, or other metals, potentially offering unique reactivity or stability profiles in reactions like Suzuki, Heck, or Buchwald-Hartwig amination. Its simple structure allows for facile tuning and mechanistic study.[10]
Experimental Protocol: Screening in a Model Suzuki Coupling Reaction
Causality of Experimental Choices:
-
Model Reaction: The Suzuki coupling of 4-bromoanisole with phenylboronic acid is a well-established, robust reaction, making it an excellent benchmark for evaluating the performance of a new ligand.
-
Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and reliable palladium source that is reduced in situ to the active Pd(0) species.
-
Base: Potassium carbonate (K₂CO₃) is a standard inorganic base sufficient to drive the catalytic cycle without degrading the reactants.
Protocol Steps:
-
Catalyst Preparation: In a glovebox, to a vial, add Pd(OAc)₂ (2.2 mg, 0.01 mmol) and this compound (2.3 mg, 0.02 mmol, 2 equivalents relative to Pd).
-
Reactant Addition: To a separate reaction tube, add 4-bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Reaction Setup: Add the catalyst/ligand mixture to the reaction tube. Add 5 mL of toluene as the solvent. Seal the tube with a septum.
-
Execution: Remove the tube from the glovebox and place it in a preheated oil bath at 100 °C. Stir for 4 hours.
-
Analysis: After cooling, take an aliquot of the reaction mixture, dilute it with ethyl acetate, filter through a silica plug, and analyze by GC-MS to determine the conversion to the biphenyl product. Compare the result against a ligandless control and a control with a standard ligand (e.g., SPhos).
Research Area 3: Materials Science
Aliphatic amines are fundamental building blocks in polymer chemistry, often used as curing agents or monomers.[11]
Hypothesis: An Effective Curing Agent for Epoxy Resins
The hydrogen atom on the secondary amine can react with epoxide rings in a ring-opening addition reaction. As a difunctional molecule (one reactive site per hydrogen), this compound can act as a chain extender and cross-linker in epoxy formulations.[12] Its specific steric bulk and chain length may influence the glass transition temperature (Tg), flexibility, and chemical resistance of the cured material.
Experimental Protocol: Curing of a Bisphenol A Epoxy Resin
Protocol Steps:
-
Formulation: Calculate the stoichiometric amount of this compound needed to cure a standard bisphenol A diglycidyl ether (DGEBA) resin. The amount is based on the Amine Hydrogen Equivalent Weight (AHEW) of the amine and the Epoxide Equivalent Weight (EEW) of the resin. For this compound, AHEW = 115.22 g/mol .
-
Mixing: In a disposable cup, weigh the DGEBA resin (e.g., 10.0 g). Add the calculated amount of this compound. Mix thoroughly with a spatula for 3 minutes until the mixture is homogenous.
-
Curing: Pour the mixture into a silicone mold. Cure the sample in an oven following a defined schedule (e.g., 2 hours at 80 °C followed by 3 hours at 125 °C).
-
Characterization: Once cured and cooled, demold the solid polymer. Analyze its properties using:
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
-
Thermogravimetric Analysis (TGA): To assess thermal stability.
-
Shore Durometer: To measure hardness.
-
Safety and Toxicological Considerations
Like other short-chain aliphatic amines, this compound should be handled with care. It is expected to be a skin and eye irritant.[13] Due to its volatility and alkaline nature, inhalation should be avoided. A significant area for future research is its potential to form N-nitrosamines in the presence of nitrosating agents, a common concern for secondary amines.[13] Any toxicological evaluation must include rigorous testing for nitrosamine formation under relevant conditions.[14]
Conclusion
This compound is more than a simple chemical intermediate; it is a platform molecule with clear, actionable research pathways in pharmacology, catalysis, and materials science. The protocols and hypotheses outlined in this guide provide a solid foundation for unlocking its potential. By moving from foundational synthesis to targeted application-based screening, the scientific community can fully elucidate the value of this versatile secondary amine.
References
-
Aliphatic and Alicyclic Amines - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
-
Greim, H., Bury, D., Klimisch, H. J., Oeben-Negele, M., & Ziegler-Skylakakis, K. (1998). Toxicity of aliphatic amines: structure-activity relationship. Chemosphere, 36(2), 271-295. [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Retrieved January 26, 2026, from [Link]
-
Secondary Amine Catalysis in Enzyme Design: Broadening Protein Template Diversity through Genetic Code Expansion - NIH. (n.d.). Retrieved January 26, 2026, from [Link]
-
Structures and Mechanism of the Monoamine Oxidase Family - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]
-
Biobased Amines: From Synthesis to Polymers; Present and Future | Chemical Reviews. (n.d.). Retrieved January 26, 2026, from [Link]
-
Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms - ScienceOpen. (n.d.). Retrieved January 26, 2026, from [Link]
-
Amines as Activating Ligands for Phosphine Palladium(II) Precatalysts: Effect of Amine Ligand Identity on the Catalyst Efficiency | Organometallics - ACS Publications. (2022). Retrieved January 26, 2026, from [Link]
-
Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Publishing. (n.d.). Retrieved January 26, 2026, from [Link]
-
Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors | ACS Omega. (2022). Retrieved January 26, 2026, from [Link]
-
n-Butylamine - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]
-
Molecular Mechanism and Structure-activity Relationship of the Inhibition Effect between Monoamine Oxidase and Selegiline Analogues - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
-
Aliphatic Amines | Westlakeepoxy. (n.d.). Retrieved January 26, 2026, from [Link]
-
Isopropylamine - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]
-
Reductive Amination - Chemistry LibreTexts. (2023). Retrieved January 26, 2026, from [Link]
Sources
- 1. CAS 39099-23-5: N-(1-Methylethyl)-1-butanamine [cymitquimica.com]
- 2. Isopropylamine - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Structures and Mechanism of the Monoamine Oxidase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. n-Butylamine - Wikipedia [en.wikipedia.org]
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- 12. Aliphatic Amines | Westlakeepoxy [westlakeepoxy.com]
- 13. researchgate.net [researchgate.net]
- 14. Toxicity of aliphatic amines: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of N-isopropylbutan-1-amine: A Detailed Guide to Reaction Conditions and Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-isopropylbutan-1-amine, a secondary amine with the chemical formula C₇H₁₇N, is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its structure, featuring both a linear butyl group and a branched isopropyl group attached to a nitrogen atom, imparts specific physicochemical properties that are leveraged in the design of target molecules. The synthesis of such unsymmetrical secondary amines requires careful consideration of reaction conditions to ensure high selectivity and yield, minimizing the formation of undesired byproducts.
This comprehensive guide provides a detailed exploration of the primary synthetic routes to this compound, with a focus on reductive amination and direct N-alkylation. As a senior application scientist, this document aims to deliver not only step-by-step protocols but also the underlying chemical principles and practical insights to empower researchers in their synthetic endeavors.
I. Reductive Amination: The Preferred Pathway to this compound
Reductive amination is widely regarded as one of the most effective and versatile methods for the synthesis of secondary amines, offering superior control over the degree of alkylation compared to direct alkylation methods.[1] The overall transformation involves the reaction of a carbonyl compound, in this case, butanal (butyraldehyde), with a primary amine, isopropylamine, to form an intermediate imine (a Schiff base), which is then reduced in situ to the target secondary amine, this compound.
The reaction proceeds in two main steps:
-
Imine Formation: The nucleophilic isopropylamine attacks the electrophilic carbonyl carbon of butanal to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield the corresponding N-butylideneisopropylamine. This equilibrium-driven reaction is often facilitated by the removal of water or by the use of a dehydrating agent.
-
Reduction: The C=N double bond of the imine is then reduced to a single bond to afford the final secondary amine. This reduction can be achieved using various reducing agents, including hydride reagents or through catalytic hydrogenation.
Caption: General pathway for the synthesis of this compound via reductive amination.
A. Reductive Amination using Hydride Reagents
Several hydride-based reducing agents are commonly employed for the reduction of the imine intermediate. The choice of reagent can influence the reaction conditions, selectivity, and overall efficiency.
Sodium borohydride is a cost-effective and relatively mild reducing agent.[2] However, it can also reduce the starting aldehyde, which necessitates a two-step approach where the imine is pre-formed before the addition of the reducing agent.
Protocol 1: Two-Step Reductive Amination with Sodium Borohydride
Step 1: Imine Formation
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add butanal (1.0 equiv.) and isopropylamine (1.1 equiv.) in a suitable solvent such as methanol or ethanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
Step 2: Reduction
-
Once the imine formation is complete or has reached equilibrium, cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.5 equiv.) portion-wise to the stirred solution. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.
-
After the addition is complete, allow the reaction to warm to room temperature and continue stirring for an additional 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
A one-pot variation of this procedure can be performed, where the sodium borohydride is added after a sufficient period for imine formation.[2] The presence of a catalyst, such as silica gel, can also enhance the reaction rate.
Protocol 2: One-Pot Reductive Amination with Sodium Borohydride and Silica Gel
-
In a round-bottom flask, combine butanal (1.0 equiv.) and isopropylamine (1.1 equiv.) in tetrahydrofuran (THF).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add silica gel (e.g., 230-400 mesh) to the mixture, followed by the portion-wise addition of sodium borohydride (1.2 equiv.).
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water and perform an aqueous work-up as described in Protocol 1.
| Parameter | Condition |
| Reactants | Butanal, Isopropylamine |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Catalyst (optional) | Silica Gel |
| Solvent | Methanol, Ethanol, THF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-6 hours |
| Work-up | Aqueous extraction |
Table 1: Summary of Reaction Conditions for Reductive Amination with Sodium Borohydride.
Sodium cyanoborohydride and sodium triacetoxyborohydride are milder and more selective reducing agents than sodium borohydride.[3][4] They are particularly advantageous for one-pot reductive aminations as they do not readily reduce aldehydes and ketones at neutral or slightly acidic pH, but efficiently reduce the protonated imine (iminium ion).[3] This selectivity minimizes the formation of the corresponding alcohol byproduct.
Protocol 3: One-Pot Reductive Amination with Sodium Triacetoxyborohydride
-
To a stirred solution of isopropylamine (1.1 equiv.) in a chlorinated solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM), add butanal (1.0 equiv.).
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride (1.2 equiv.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
| Parameter | Condition |
| Reactants | Butanal, Isopropylamine |
| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) |
| Solvent | 1,2-Dichloroethane (DCE), Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Work-up | Aqueous basic wash and extraction |
Table 2: Summary of Reaction Conditions for Reductive Amination with Sodium Triacetoxyborohydride.
B. Catalytic Hydrogenation
Catalytic hydrogenation is another powerful method for the reduction of the imine intermediate. This approach is often favored in industrial settings due to its high efficiency, atom economy, and the potential for catalyst recycling. Common catalysts include Raney Nickel, palladium on carbon (Pd/C), and platinum oxide (PtO₂).
Caption: Experimental workflow for catalytic hydrogenation.
Protocol 4: Reductive Amination via Catalytic Hydrogenation with Raney Nickel
-
In a high-pressure hydrogenation vessel, combine butanal (1.0 equiv.), isopropylamine (1.1-1.5 equiv.), and a suitable solvent such as methanol or ethanol.
-
Carefully add Raney Nickel (5-10 wt% of the aldehyde) to the reaction mixture under an inert atmosphere. Raney Nickel is often stored under water and should be handled with care as it can be pyrophoric when dry.
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-500 psi).
-
Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) with vigorous stirring.
-
Monitor the reaction progress by observing the hydrogen uptake.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. The filter cake should be kept wet to prevent ignition.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting crude this compound can be purified by fractional distillation.
| Parameter | Condition |
| Reactants | Butanal, Isopropylamine |
| Catalyst | Raney Nickel |
| Solvent | Methanol, Ethanol |
| Hydrogen Pressure | 50-500 psi |
| Temperature | 50-100 °C |
| Reaction Time | 2-8 hours |
| Work-up | Filtration and distillation |
Table 3: Summary of Reaction Conditions for Catalytic Hydrogenation.
II. N-Alkylation of Isopropylamine: A More Challenging Route
A seemingly straightforward approach to this compound is the direct N-alkylation of isopropylamine with a butyl halide, such as 1-bromobutane or 1-iodobutane. This is a nucleophilic substitution reaction where the lone pair of electrons on the nitrogen atom of isopropylamine attacks the electrophilic carbon of the butyl halide.
However, this method is often plagued by a lack of selectivity. The product, this compound, is also a nucleophile and can react further with the butyl halide to form the tertiary amine, N-butyl-N-isopropylbutylamine, and subsequently the quaternary ammonium salt. This over-alkylation leads to a mixture of products that can be difficult to separate.[1]
Caption: N-Alkylation pathway showing the formation of over-alkylation byproducts.
Strategies to favor mono-alkylation include using a large excess of the starting amine, which is more practical when the amine is inexpensive and readily available. Other approaches involve the use of specific catalysts or reaction conditions that can selectively promote mono-alkylation. However, for the synthesis of this compound, reductive amination is generally the more reliable and higher-yielding method.
III. Conclusion and Recommendations
For the synthesis of this compound, reductive amination of butanal with isopropylamine stands out as the most efficient and selective method. For laboratory-scale synthesis, the use of sodium triacetoxyborohydride offers a convenient and high-yielding one-pot procedure with a simple work-up. For larger-scale production, catalytic hydrogenation with Raney Nickel is an excellent choice, providing high atom economy and the potential for catalyst reuse. While direct N-alkylation is a conceptually simple route, the inherent challenge of controlling over-alkylation makes it a less desirable option for obtaining the pure secondary amine. The choice of the optimal synthetic route will ultimately depend on the desired scale of the reaction, available equipment, and cost considerations.
IV. References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Saidi, M. R., & Azizi, N. (2003). Reductive Amination of Aldehydes with Sodium Borohydride and Lithium Aluminum Hydride in the Presence of Lithium Perchlorate. Journal of the Iranian Chemical Society, 1(1), 76-80.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 23.4: Preparation of Amines via Reductive Amination. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information 1. Materials and Methods. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Raney Nickel. Retrieved from [Link]
-
Kol, M., & Bar-Haim, G. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551.
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
PubChem. (n.d.). N-(1-Methylethyl)-1-butanamine. Retrieved from [Link]
Sources
Application and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of N-isopropylbutan-1-amine
Abstract
This comprehensive guide provides a detailed examination of the analytical methodologies for the determination of N-isopropylbutan-1-amine by High-Performance Liquid Chromatography (HPLC). Recognizing the inherent challenges in the analysis of short-chain aliphatic amines, this document delineates two primary strategic approaches: a robust pre-column derivatization technique for enhanced sensitivity and an alternative direct analysis using Hydrophilic Interaction Liquid Chromatography (HILIC). Furthermore, considerations for chiral separation are discussed, addressing the stereoisomeric nature of this compound. This application note is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical, step-by-step protocols to ensure methodological integrity and reproducibility.
Introduction: The Analytical Challenge of Short-Chain Aliphatic Amines
This compound, a secondary aliphatic amine, and its related compounds are pivotal intermediates in the synthesis of various pharmaceuticals and agrochemicals.[1] Accurate quantification of these amines is critical for process control, impurity profiling, and stability testing. However, their analysis by conventional reversed-phase HPLC with UV detection is notoriously challenging. This difficulty stems from two primary characteristics of the molecule:
-
Lack of a significant chromophore: Short-chain aliphatic amines do not possess a suitable chromophore to absorb ultraviolet (UV) or visible light, rendering them virtually invisible to standard UV detectors.[2][3]
-
High polarity and basicity: The polar nature of the amine functional group leads to poor retention on non-polar C18 stationary phases. Furthermore, the basicity of the amine can result in strong interactions with residual silanol groups on the silica support, leading to poor peak shape (tailing) and irreproducible results.
To overcome these analytical hurdles, this guide presents two validated approaches. The primary and recommended method involves pre-column derivatization to introduce a chromophoric or fluorophoric tag to the this compound molecule. An alternative, direct analysis method using HILIC is also presented for situations where derivatization is not desirable.
Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₇H₁₇N | [4] |
| Molecular Weight | 115.22 g/mol | [4] |
| LogP (Octanol/Water) | 1.8 | [4] |
| Structure | [4] |
The moderate LogP value suggests some retention is possible in reversed-phase systems, but the dominant polar and basic character of the amine group often complicates the analysis.
Primary Method: Pre-Column Derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl)
This protocol details a highly sensitive method for the quantification of this compound using pre-column derivatization with FMOC-Cl followed by reversed-phase HPLC with fluorescence detection. FMOC-Cl reacts with primary and secondary amines to form stable, highly fluorescent derivatives.[3]
Principle of Derivatization
The reaction between this compound and FMOC-Cl proceeds under mild basic conditions, resulting in the formation of a stable N-FMOC-N-isopropylbutan-1-amine derivative that exhibits strong fluorescence, enabling sensitive detection.
Experimental Protocol
3.2.1. Materials and Reagents
-
This compound (analytical standard)
-
9-fluorenylmethyl chloroformate (FMOC-Cl)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Boric acid
-
Sodium hydroxide
-
Hydrochloric acid
-
Pentane (or other suitable extraction solvent)
3.2.2. Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | A system equipped with a binary pump, autosampler, column thermostat, and fluorescence detector. |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-15 min: 50-90% B; 15-20 min: 90% B; 20.1-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Fluorescence Detector | Excitation: 265 nm, Emission: 315 nm |
3.2.3. Step-by-Step Protocol
-
Preparation of Borate Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 1 L of water. Adjust the pH to 9.0 with a sodium hydroxide solution.
-
Preparation of FMOC-Cl Reagent (15 mM): Dissolve 38.8 mg of FMOC-Cl in 10 mL of acetonitrile. This solution should be prepared fresh daily.
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution with methanol to the desired concentrations (e.g., 0.1 - 10 µg/mL).
-
Derivatization Procedure:
-
In a clean vial, add 100 µL of the standard or sample solution.
-
Add 400 µL of the 0.1 M borate buffer (pH 9.0).
-
Add 500 µL of the 15 mM FMOC-Cl reagent.
-
Vortex the mixture for 30 seconds and let it react at room temperature for 10 minutes.
-
-
Extraction of Excess Reagent:
-
Add 2 mL of pentane to the reaction mixture.
-
Vortex for 1 minute to extract the unreacted FMOC-Cl and its hydrolysis product (FMOC-OH).
-
Allow the layers to separate.
-
Carefully transfer the lower aqueous layer containing the derivatized amine to a clean vial for HPLC analysis.
-
-
Injection and Analysis: Inject 10 µL of the prepared aqueous layer into the HPLC system.
Workflow Diagram
Sources
Troubleshooting & Optimization
Common side reactions involving N-isopropylbutan-1-amine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for N-isopropylbutan-1-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common side reactions and experimental challenges associated with this secondary amine. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary reactive characteristics of this compound?
This compound is a secondary amine, and its reactivity is dominated by the lone pair of electrons on the nitrogen atom. This makes it a competent nucleophile and a weak base.[1] Its core reactions include:
-
Nucleophilic Substitution: Reacting with electrophiles like alkyl halides and epoxides.[2]
-
Acylation: Reacting with acyl chlorides and anhydrides to form amides.[3]
-
Sulfonylation: Reacting with sulfonyl chlorides to produce sulfonamides.[4]
-
Condensation: Reacting with aldehydes and ketones to form enamines or, if followed by reduction, tertiary amines.[1][4]
-
Salt Formation: Reacting with acids to form ammonium salts.[5]
The presence of both a linear butyl group and a sterically bulkier isopropyl group influences its reactivity profile, sometimes mitigating side reactions seen with less hindered amines, but also potentially slowing desired reactions.
FAQ 2: My bottle of this compound has turned yellow. What causes this and is it still viable for my experiment?
The development of a yellow or brownish color in amines upon storage is typically due to slow oxidation or reaction with atmospheric carbon dioxide. While minor discoloration may not significantly impact many bulk reactions, it indicates the presence of impurities. For sensitive applications, such as catalysis or pharmaceutical synthesis, using discolored amine is not recommended without purification.
Recommendation: Purify by distillation before use. If the discoloration is significant or if your application requires high purity, it is best to use a fresh, unopened bottle.
Troubleshooting Guide: Side Reactions in Synthesis
This section addresses specific, common problems encountered during reactions involving this compound, providing insights into their causes and validated solutions.
Issue 1: Uncontrolled Over-alkylation in N-Alkylation Reactions
Question: I am trying to synthesize a tertiary amine by reacting this compound with an alkyl halide (e.g., methyl iodide), but my GC-MS analysis shows a mixture of my desired tertiary amine and a quaternary ammonium salt. How can I prevent this?
Causality & Expert Analysis: This is a classic and highly common problem in amine chemistry known as over-alkylation . The root cause is that the product of the initial alkylation (the tertiary amine) is often as nucleophilic, or even more so, than the starting secondary amine.[6] Consequently, the product competes with the starting material for the remaining alkyl halide, leading to the formation of a quaternary ammonium salt.[4][7]
Using a simple 1:1 stoichiometry is inefficient because the reaction produces an acid (HX), which protonates and deactivates half of the starting amine as an ammonium salt.[4][6] While using an excess of the amine can mitigate the acid issue, it doesn't solve the fundamental problem of competing nucleophilicity.[6]
Troubleshooting Protocol & Solutions:
| Problem Symptom | Root Cause | Recommended Solution | Mechanism of Action |
| Mixture of tertiary amine and quaternary salt | Product amine is also a nucleophile and reacts further. | Switch to Reductive Amination. React this compound with the corresponding aldehyde or ketone in the presence of a mild reducing agent. | This is a controlled, stepwise process. The amine and carbonyl form an iminium ion, which is then immediately reduced to the tertiary amine. The product amine is not reactive under these conditions. |
| Low yield of tertiary amine, unreacted starting material | Acid byproduct (HX) protonates the starting amine, rendering it non-nucleophilic. | Use a non-nucleophilic base (e.g., Hünig's base, 2,6-lutidine) or an inorganic base (K₂CO₃) in the reaction. | The added base neutralizes the acid as it is formed, preserving the nucleophilicity of the starting amine. |
| Reaction is messy and difficult to control | Direct alkylation is inherently difficult to control for mono-alkylation. | Use a large excess (5-10 equivalents) of this compound. | Statistically favors the reaction of the alkyl halide with the abundant starting amine over the newly formed product. This is only practical if the amine is inexpensive and easily separable. |
Visualizing the Over-alkylation Cascade
The diagram below illustrates how the initial desired product becomes a reactant in a subsequent, undesired reaction.
Caption: The runaway train of amine alkylation.
Issue 2: Low Yields and Stalled Reductive Amination Reactions
Question: I am performing a reductive amination with this compound and a ketone, but the reaction is slow and gives a poor yield of the desired tertiary amine. What factors should I investigate?
Causality & Expert Analysis: Reductive amination is a powerful method but its success hinges on a delicate balance of conditions. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced. The formation of this intermediate is acid-catalyzed and reversible.[4] The key is to find a pH where the carbonyl is sufficiently activated by protonation, but the amine nucleophile is not rendered inert by excessive protonation.[4]
Troubleshooting Workflow:
The following workflow provides a systematic approach to optimizing your reductive amination protocol.
Caption: Troubleshooting workflow for reductive amination.
Validated Protocol: High-Yield Synthesis of N-Butyl-N-isopropylethanamine via Reductive Amination
This protocol demonstrates a controlled synthesis of a tertiary amine, avoiding the pitfalls of direct alkylation.
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), butanal (1.05 eq), and anhydrous dichloromethane (DCM) as the solvent.
-
Iminium Formation: Add acetic acid (0.1 eq) to catalyze the reaction. Stir the mixture at room temperature for 1 hour. The formation of water is a byproduct.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting materials are consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography or distillation if necessary.
Issue 3: Incomplete Conversion in Acylation Reactions
Question: My attempt to form an amide by reacting this compound with an acyl chloride is stalling, leaving significant amounts of unreacted amine. Why is this happening?
Causality & Expert Analysis: Acylation of secondary amines is generally a very efficient reaction.[3] Incomplete conversion usually points to a stoichiometric or stability issue rather than a fundamental reactivity problem.
-
Acid Quenching: The reaction produces one equivalent of hydrochloric acid (HCl) for every equivalent of amide formed. This HCl will immediately react with a basic amine molecule, protonating it to form an inactive ammonium salt.[3] Without an additional base, the theoretical maximum yield is only 50%.
-
Acyl Chloride Instability: Acyl chlorides are highly reactive and susceptible to hydrolysis. If the reaction is performed in the presence of water, or if the solvent is not anhydrous, the acyl chloride will be consumed in a side reaction to form a carboxylic acid.
Troubleshooting Protocol & Solutions:
| Problem Symptom | Root Cause | Recommended Solution |
| Reaction stops at ~50% conversion | HCl byproduct is protonating and deactivating the starting amine. | Add at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) or use two equivalents of the this compound. |
| Low yield, presence of carboxylic acid | Hydrolysis of the acyl chloride starting material. | Ensure all glassware is flame- or oven-dried and use an anhydrous solvent. Run the reaction under an inert atmosphere (N₂ or Ar). |
| Very slow reaction | Steric hindrance from the isopropyl group and/or low reactivity of the acylating agent. | Use a more reactive acylating agent (e.g., an acid anhydride with a catalytic amount of DMAP) or gently heat the reaction. |
References
-
University of California, Davis. (2020). 20.6: Reactions of Amines. Chemistry LibreTexts. [Link]
-
Komi, L. (2013). Synthesis of N,N-diethyl-N-aminopropylpoly(oxyethylene)amine. Chalmers University of Technology. [Link]
- Wang, J. (2011). Synthesis method of N-methyl isopropylamine.
-
PubChem. (n.d.). N-(1-Methylethyl)-1-butanamine. National Center for Biotechnology Information. [Link]
-
Chemistry Student. (2023). Amines - Reactions (A-Level IB Chemistry). YouTube. [Link]
-
Wikipedia. (n.d.). Isopropylamine. Wikimedia Foundation. [Link]
-
University of California, Davis. (2022). 24.7: Reactions of Amines. Chemistry LibreTexts. [Link]
-
Michigan State University. (n.d.). Amine Reactivity. Department of Chemistry. [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
PubChem. (n.d.). Isopropylamine. National Center for Biotechnology Information. [Link]
-
Michigan State University. (n.d.). Amine Reactivity. Department of Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]
Sources
- 1. Isopropylamine - Wikipedia [en.wikipedia.org]
- 2. CAS 39099-23-5: N-(1-Methylethyl)-1-butanamine [cymitquimica.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Amine Reactivity [www2.chemistry.msu.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Solvent Effects on N-isopropylbutan-1-amine Reactivity
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the influence of solvents on the reactivity of N-isopropylbutan-1-amine. Our goal is to equip you with the foundational knowledge and practical protocols to navigate the complexities of your experiments with confidence and scientific rigor.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
This section addresses common questions about the role of solvents in reactions involving this compound, a secondary amine with distinct steric and electronic properties.
Q1: How does the choice of solvent impact the nucleophilicity of this compound?
The nucleophilicity of this compound is significantly influenced by the solvent's ability to solvate the amine. In polar protic solvents (e.g., water, ethanol, methanol), the amine's lone pair of electrons can form hydrogen bonds with the solvent molecules. This "caging" effect stabilizes the amine but hinders its ability to attack an electrophile, thereby reducing its nucleophilicity. Conversely, polar aprotic solvents (e.g., acetone, DMSO, DMF) can solvate cations but do not strongly interact with the amine's lone pair, leaving it more available for nucleophilic attack and thus enhancing its reactivity.
Q2: What is the difference between basicity and nucleophilicity for this compound, and how does the solvent affect each?
While often correlated, basicity and nucleophilicity are distinct properties. Basicity is a thermodynamic concept that describes the amine's ability to accept a proton, while nucleophilicity is a kinetic phenomenon related to the rate at which it attacks an electrophilic center. The steric hindrance around the nitrogen in this compound, due to the isopropyl and butyl groups, can affect its nucleophilicity more than its basicity. Solvents play a crucial role here. In protic solvents, hydrogen bonding can dampen both basicity and nucleophilicity. However, the impact on nucleophilicity is often more pronounced due to the directional nature of the SN2 attack.
Q3: Why am I observing low reaction rates when using this compound in a protic solvent for an SN2 reaction?
Low reaction rates in protic solvents are a common issue. As mentioned, protic solvents form a solvent shell around the amine's lone pair through hydrogen bonding. For an SN2 reaction to occur, the nucleophile (this compound) must perform a backside attack on the electrophilic carbon. This solvent shell increases the effective steric bulk of the nucleophile, making it more difficult to approach the electrophilic center, thus slowing down the reaction.
Q4: Can the viscosity of the solvent affect the reaction rate?
Yes, solvent viscosity can play a role, particularly in diffusion-controlled reactions. In highly viscous solvents, the movement of reactant molecules is slower, leading to a lower frequency of collisions and consequently, a decreased reaction rate.[1] While not always the dominant factor, it is a parameter to consider when comparing reactivity across a wide range of solvents.
Section 2: Troubleshooting Guide - Navigating Common Experimental Challenges
This guide provides solutions to specific problems you may encounter during your experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps & Explanations |
| Low or no product yield | 1. Inappropriate solvent choice: The solvent may be deactivating the nucleophile. 2. Steric hindrance: The electrophile may be too sterically hindered for the secondary amine. 3. Poor leaving group: The leaving group on the electrophile may not be sufficiently reactive. | 1. Switch to a polar aprotic solvent: Consider using acetone, acetonitrile, or DMF to enhance the nucleophilicity of this compound. 2. Evaluate the electrophile: If possible, switch to a less sterically hindered electrophile (e.g., a primary alkyl halide over a secondary one). 3. Use a better leaving group: Employ electrophiles with good leaving groups like iodide or tosylate. |
| Formation of multiple products (Over-alkylation) | The product of the initial alkylation, a tertiary amine, is also nucleophilic and can react with the electrophile to form a quaternary ammonium salt. | 1. Use an excess of this compound: This ensures the electrophile is more likely to react with the starting amine rather than the product. A 2:1 or greater molar ratio of amine to electrophile is a good starting point. 2. Control reaction time and temperature: Monitor the reaction closely and stop it once the desired product is formed to minimize subsequent reactions. Lowering the temperature can also help improve selectivity. |
| Reaction appears to stall or not go to completion | 1. Equilibrium limitations: The reaction may be reversible. 2. Product inhibition: The product may be interfering with the reaction. 3. Degradation of reactants: The amine or electrophile may be degrading under the reaction conditions. | 1. Remove a byproduct: If a byproduct is formed (e.g., a salt), its removal can drive the equilibrium forward. 2. Monitor for side products: Use analytical techniques like GC-MS or LC-MS to identify any unexpected products that might be inhibiting the reaction. 3. Assess reactant stability: Run control experiments to check the stability of this compound and the electrophile under the reaction conditions in the chosen solvent. Amine degradation can be influenced by temperature and the presence of other components.[2] |
| Inconsistent kinetic data | 1. Presence of water: Trace amounts of water in aprotic solvents can significantly affect the reaction rate by hydrogen bonding with the amine. 2. Temperature fluctuations: Reaction rates are highly sensitive to temperature. 3. Inaccurate concentration measurements: Errors in preparing stock solutions will lead to incorrect kinetic data. | 1. Use anhydrous solvents: Ensure solvents are properly dried before use. 2. Maintain strict temperature control: Use a thermostated reaction vessel. 3. Calibrate analytical instruments: Ensure the instruments used for monitoring the reaction (e.g., GC, HPLC) are properly calibrated. |
Section 3: Data Presentation - The Impact of Solvent on Reaction Rates
| Solvent | Solvent Type | Dielectric Constant (ε) | Expected Relative Rate Constant (k_rel) |
| n-Hexane | Non-polar | 1.9 | Very Low |
| Methanol | Polar Protic | 32.7 | 1 |
| Ethanol | Polar Protic | 24.5 | ~0.5 |
| Acetone | Polar Aprotic | 20.7 | ~500 |
| Acetonitrile | Polar Aprotic | 37.5 | ~1000 |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | ~2800 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | ~5000 |
Interpretation of Data:
-
Polar Protic vs. Polar Aprotic: The most significant observation is the dramatic increase in reaction rate when moving from polar protic to polar aprotic solvents. This is due to the decreased solvation of the amine nucleophile in aprotic media, leading to a lower activation energy for the reaction.
-
Polarity within Aprotic Solvents: Within the polar aprotic solvents, there is a general trend of increasing reaction rate with increasing solvent polarity (as indicated by the dielectric constant), although other solvent properties also play a role.
Section 4: Experimental Protocols - A Guide to Kinetic Analysis
This section provides a detailed, step-by-step methodology for studying the effect of a solvent on the reaction of this compound with an alkyl halide (e.g., 1-iodobutane).
Objective: To determine the second-order rate constant for the reaction of this compound with 1-iodobutane in different solvents at a constant temperature.
Materials:
-
This compound (purified by distillation)
-
1-Iodobutane (purified by passing through a short column of alumina)
-
Anhydrous solvents (e.g., acetonitrile, acetone, ethanol)
-
Internal standard (e.g., decane)
-
Thermostated reaction vessel (e.g., a jacketed reactor connected to a circulating water bath)
-
Magnetic stirrer and stir bar
-
Syringes for sampling
-
Gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the chosen solvent of a known concentration (e.g., 0.2 M).
-
Prepare a separate stock solution of 1-iodobutane in the same solvent with a known concentration (e.g., 0.2 M), also containing the internal standard at a known concentration.
-
-
Reaction Setup:
-
Equilibrate the thermostated reaction vessel to the desired temperature (e.g., 25.0 °C).
-
Add a known volume of the this compound stock solution to the reaction vessel and allow it to reach thermal equilibrium while stirring.
-
-
Initiation of the Reaction and Sampling:
-
Initiate the reaction by adding a known volume of the 1-iodobutane stock solution (containing the internal standard) to the reaction vessel. Start a timer immediately.
-
At regular time intervals (e.g., every 5-10 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it in a vial containing a suitable solvent (e.g., diethyl ether) and a quenching agent if necessary (e.g., a dilute acid to protonate the amine).
-
-
Analysis:
-
Analyze the quenched samples by GC-FID or GC-MS.
-
Determine the concentration of the reactants and/or products at each time point by comparing their peak areas to that of the internal standard.
-
-
Data Analysis:
-
Plot the concentration of one of the reactants (e.g., 1-iodobutane) versus time.
-
For a second-order reaction with equal initial concentrations of reactants, a plot of 1/[Reactant] versus time will yield a straight line with a slope equal to the rate constant (k). If the initial concentrations are not equal, the integrated rate law for a second-order reaction should be used.
-
Repeat the experiment in different solvents to determine the rate constant in each.
-
Section 5: Visualizations - Reaction Mechanism and Experimental Workflow
Diagram 1: SN2 Reaction of this compound
Caption: SN2 reaction pathway for this compound.
Diagram 2: Experimental Workflow for Kinetic Study
Caption: Workflow for kinetic analysis of amine reactivity.
Section 6: References
-
H. S. A. Hamid, C. L. Allen, G. W. Lamb, A. C. Maxwell, H. C. Maytum, A. J. A. Watson, and J. M. J. Williams, "Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology," Journal of the American Chemical Society, 2009, 131(5), 1766-1774. [Link]
-
Christian Reichardt, "Solvents and Solvent Effects in Organic Chemistry," Wiley-VCH, 2003. [Link]
-
E. M. Arnett and D. R. McKelvey, "Solvent Effects in Organic Chemistry. I. The Effect of Solvent on the Basicity of Amines," Journal of the American Chemical Society, 1966, 88(11), 2598-2600. [Link]
-
J. M. Harris and C. C. Wamser, "Fundamentals of Organic Reaction Mechanisms," John Wiley & Sons, 1976. [Link]
-
K. C. Westaway, "The Effect of the Solvent on the Rate and Mechanism of SN2 Reactions," in The Chemistry of the Carbon-Halogen Bond, S. Patai, Ed., John Wiley & Sons, 1973. [Link]
-
A. J. Parker, "The Effects of Solvation on the Properties of Anions in Dipolar Aprotic Solvents," Chemical Reviews, 1969, 69(1), 1-32. [Link]
-
"Troubleshooting a Reaction," University of Rochester, Department of Chemistry. [Link]
-
"Analysis of Amine Solutions by Gas Chromatography," Bryan Research & Engineering, LLC. [Link]
-
"Solvent Effects," LibreTexts Chemistry. [Link]
-
"Impact of Solvent on the Thermal Stability of Amines," National Center for Biotechnology Information. [Link]
-
"Chapter 13.1: Factors that Affect Reaction Rates," LibreTexts Chemistry. [Link]
Sources
Navigating the Nuances of N-isopropylbutan-1-amine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for N-isopropylbutan-1-amine. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with a deeper understanding of the stability and degradation challenges associated with this secondary amine. Our goal is to empower you with the knowledge to anticipate potential issues, troubleshoot effectively, and ensure the integrity of your experimental outcomes.
Section 1: Troubleshooting Guide - Unforeseen Changes and Inconsistent Results
This section addresses common problems encountered during the handling and use of this compound. Each issue is followed by a systematic approach to diagnosis and resolution, grounded in the chemical principles governing amine stability.
Issue 1: The sample has developed a yellow or brownish tint upon storage.
-
Probable Cause: This discoloration is a classic indicator of oxidative degradation. Aliphatic amines are susceptible to oxidation, especially in the presence of air (oxygen), light, and trace metal impurities which can catalyze the process. The nitrogen lone pair is a primary site for oxidation, potentially leading to the formation of N-oxides and other colored degradation products.
-
Troubleshooting and Resolution:
-
Purity Assessment: The first step is to assess the purity of the discolored amine. Utilize Gas Chromatography-Mass Spectrometry (GC-MS) to identify potential degradation products. Look for peaks with higher masses than the parent compound, which could correspond to oxidized species.
-
Peroxide Test: Check for the presence of peroxides in your storage container and any solvents you are using with the amine. Peroxides can initiate and accelerate oxidation.
-
Inert Atmosphere Storage: To prevent further degradation, immediately blanket the amine with an inert gas like argon or nitrogen before sealing the container. For long-term storage, consider transferring the amine to an amber glass vial under an inert atmosphere and storing it in a refrigerator.
-
Solvent Purity: If the amine is in solution, ensure the solvent is of high purity and free from peroxides. Ethers, for example, are notorious for forming peroxides upon storage.
-
Issue 2: Inconsistent reaction yields or the appearance of unexpected byproducts.
-
Probable Cause: This can be a result of either the degradation of the this compound starting material or its incompatibility with other reagents or solvents in your reaction. Amines are basic and can react with acidic functional groups or catalyze side reactions.
-
Troubleshooting and Resolution:
-
Reagent Purity Check: Before starting your reaction, confirm the purity of your this compound using a suitable analytical method like GC-FID or NMR.
-
Reaction Condition Review:
-
Acidity: Amines will react with acids in a simple acid-base neutralization. Ensure your reaction medium is not unintentionally acidic, unless a salt formation is desired.
-
Solvent Interaction: While generally stable, prolonged heating of amines in certain solvents can lead to degradation. A study on the thermal stability of amines showed that the solvent can significantly impact the rate of degradation[1].
-
Oxidizing Agents: Avoid the presence of strong oxidizing agents unless they are a part of the intended reaction chemistry.
-
-
Forced Degradation Study: To understand potential degradation pathways under your reaction conditions, consider performing a forced degradation study. This involves subjecting the amine to stress conditions (e.g., heat, acid, base, oxidant) and analyzing the resulting mixture to identify potential degradation products.
-
Issue 3: Broad or tailing peaks during chromatographic analysis (GC or LC).
-
Probable Cause: Amines are known to interact with active sites on chromatographic columns, particularly the acidic silanol groups on silica-based columns, leading to poor peak shape. This can also be exacerbated by the presence of impurities.
-
Troubleshooting and Resolution:
-
Column Selection: For GC analysis, consider using a base-deactivated column specifically designed for amine analysis. For LC, a column with end-capping or a polymer-based stationary phase can reduce peak tailing.
-
Mobile Phase Modification: In LC, adding a small amount of a basic modifier, such as triethylamine or ammonia, to the mobile phase can help to saturate the active sites on the column and improve peak shape.
-
Sample Preparation: Ensure your sample is fully dissolved and free of particulates. The presence of salts can also affect chromatography.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the stability and handling of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a tightly sealed, amber glass container to protect it from light. The headspace of the container should be flushed with an inert gas like argon or nitrogen to prevent oxidation. For optimal preservation, store the container in a cool, dry, and well-ventilated area, preferably in a refrigerator (2-8 °C).
Q2: What are the primary degradation pathways for this compound?
A2: Based on the chemistry of secondary aliphatic amines, the primary degradation pathways are:
-
Oxidation: The nitrogen atom can be oxidized to form an N-oxide. The carbon atoms adjacent to the nitrogen are also susceptible to oxidation, which can lead to dealkylation (loss of the isopropyl or butyl group) or the formation of carbonyl compounds. Oxidative degradation can be initiated by atmospheric oxygen and accelerated by light and metal ions.
-
Thermal Degradation: While generally more stable than primary amines, secondary amines can undergo thermal degradation at elevated temperatures. In the presence of CO2, for instance, carbamate formation can be an initial step, leading to more complex degradation products[1].
-
Photodegradation: Aliphatic amines do not strongly absorb UV-visible light in the troposphere, so direct photodegradation is less common. However, indirect photo-oxidation can occur in the presence of photosensitizers[2].
Q3: What impurities should I be aware of in commercially available this compound?
A3: Potential impurities can include:
-
Starting materials: Residual amounts of butan-1-amine, isopropylamine, or the corresponding alkyl halides from the synthesis process.
-
Over-alkylation products: Small amounts of tertiary amines formed during synthesis.
-
Degradation products: As discussed above, oxidized species may be present, especially in older samples or those stored improperly.
-
Water: Amines can be hygroscopic.
Q4: How can I assess the purity of my this compound sample?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography (GC) with a Flame Ionization Detector (FID): This is an excellent method for quantifying the purity and detecting volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for identifying unknown impurities by providing mass spectral data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure of the amine and detect non-volatile impurities.
-
Karl Fischer Titration: This is the standard method for determining water content.
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments related to the stability and analysis of this compound.
Protocol 1: Accelerated Stability Study of this compound
This protocol outlines a basic forced degradation study to assess the stability of this compound under various stress conditions.
Objective: To identify potential degradation products and understand the degradation pathways of this compound.
Materials:
-
This compound
-
High-purity water
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (NaOH), 1M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Methanol (HPLC grade)
-
Amber glass vials with screw caps
-
GC-MS system
Procedure:
-
Sample Preparation: Prepare five solutions of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Control: Store one vial at room temperature, protected from light.
-
Acid Hydrolysis: To one vial, add 1M HCl to adjust the pH to ~2.
-
Base Hydrolysis: To another vial, add 1M NaOH to adjust the pH to ~12.
-
Oxidation: To a fourth vial, add an equal volume of 3% H₂O₂.
-
Thermal Stress: Place the fifth vial in an oven at 60°C.
-
-
Incubation: Store all vials for 24 hours.
-
Sample Analysis: After incubation, neutralize the acidic and basic samples. Analyze all samples, including the control, by GC-MS.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify any new peaks, which represent potential degradation products. Analyze the mass spectra of these new peaks to propose their structures.
Protocol 2: GC-MS Method for Purity Assessment and Impurity Profiling
Objective: To develop a GC-MS method for the routine analysis of this compound purity and the identification of impurities.
Instrumentation and Columns:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A base-deactivated capillary column suitable for amine analysis (e.g., DB-5ms, HP-5ms, or a specific amine column).
GC-MS Parameters (starting point, may require optimization):
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 35-350 amu.
-
Scan Mode: Full scan.
-
Sample Preparation:
-
Dilute the this compound sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 100 µg/mL.
Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS.
-
Acquire the data.
-
Integrate the peaks in the total ion chromatogram (TIC). The peak area percentage can be used to estimate the purity.
-
Identify the main peak as this compound by comparing its mass spectrum with a reference spectrum.
-
For any impurity peaks, analyze their mass spectra and search a mass spectral library (e.g., NIST) to aid in their identification.
Section 4: Visualizing Degradation and Workflows
Potential Oxidative Degradation Pathways
The following diagram illustrates the potential initial steps of oxidative degradation of this compound.
Caption: Potential initial oxidative degradation pathways for this compound.
Troubleshooting Workflow for Inconsistent Reactions
This workflow provides a logical sequence of steps to diagnose the root cause of inconsistent reaction outcomes.
Caption: A systematic workflow for troubleshooting inconsistent reactions involving this compound.
References
-
Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. [Link]
-
Atmospheric Degradation of Amines (ADA). NILU. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of N-isopropylbutan-1-amine Purity: A Comparative Analysis of Titrimetric and Chromatographic Techniques
In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of regulatory compliance, efficacy, and patient safety. N-isopropylbutan-1-amine, a key secondary amine intermediate in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity can significantly impact reaction kinetics, yield, and the impurity profile of the final drug substance. This guide provides an in-depth, experience-driven comparison of two prevalent analytical techniques for validating the purity of this compound: the classical acid-base titration and the more modern gas chromatography (GC) approach.
Our objective is to move beyond a superficial listing of methods and delve into the causality behind experimental choices, offering a self-validating framework for robust purity assessment. This guide is designed for researchers, analytical scientists, and drug development professionals who require a nuanced understanding of these methodologies to make informed decisions in their daily work.
The Foundational Assay: Purity Determination by Non-Aqueous Acid-Base Titration
Acid-base titration remains a stalwart in chemical analysis for its accuracy, cost-effectiveness, and direct measurement of the analyte's basicity. For a weak base like this compound, a non-aqueous titration is the method of choice to achieve a sharp and discernible endpoint.
The 'Why': Rationale for Non-Aqueous Titration
Water, being an amphiprotic solvent, can compete with weak bases for the titrant's protons, leading to a poorly defined endpoint. By transitioning to a non-aqueous solvent system, such as glacial acetic acid, we enhance the basicity of the amine relative to the solvent, resulting in a more pronounced inflection point upon titration with a strong acid like perchloric acid.[1][2] The solvent's role is pivotal; acetic acid, for instance, will protonate the amine, and the resulting acetate ion is a sufficiently weak base that it does not interfere with the titration.
The underlying chemical principle is a straightforward acid-base neutralization:
CH3(CH2)3NH(CH(CH3)2) + HClO4 → [CH3(CH2)3NH2(CH(CH3)2)]+ClO4-
The titration is monitored potentiometrically, where the change in potential of a pH electrode is recorded against the volume of titrant added. The equivalence point, where moles of acid equal moles of base, is determined from the inflection point of the resulting S-shaped titration curve.[3][4]
Visualizing the Titration Workflow
The following diagram illustrates the key stages of the potentiometric titration process for this compound.
Caption: Workflow for this compound Purity by Potentiometric Titration.
Detailed Experimental Protocol: Potentiometric Titration
This protocol is a self-validating system, incorporating standardization and precise measurements to ensure trustworthiness.
1. Reagents and Equipment:
-
This compound (Sample)
-
Perchloric acid (HClO₄), 70%
-
Glacial Acetic Acid, ACS grade
-
Potassium Hydrogen Phthalate (KHP), primary standard
-
Crystal Violet indicator
-
Automatic Potentiometric Titrator with a glass pH electrode and a reference electrode (or a combination electrode).
-
Analytical Balance (readable to 0.1 mg)
-
Volumetric flasks and pipettes, Class A
2. Preparation of 0.1 M Perchloric Acid Titrant:
-
Add approximately 8.5 mL of 70% perchloric acid to 900 mL of glacial acetic acid and mix thoroughly.
-
Add 20 mL of acetic anhydride and dilute to 1000 mL with glacial acetic acid. Allow the solution to stand for 24 hours to ensure complete reaction of the acetic anhydride with any water present.
3. Standardization of 0.1 M Perchloric Acid:
-
Accurately weigh approximately 0.5 g of dried KHP into a titration vessel.
-
Dissolve in 50 mL of glacial acetic acid.
-
Add 2-3 drops of crystal violet indicator.
-
Titrate with the prepared perchloric acid solution to a blue-green endpoint.
-
Perform the standardization in triplicate and calculate the mean molarity.
4. Sample Analysis:
-
Accurately weigh approximately 0.4 g of this compound into a clean, dry titration vessel.
-
Dissolve the sample in 60 mL of glacial acetic acid.[2]
-
Immerse the calibrated electrode into the solution and ensure the stirrer is functioning correctly.
-
Titrate the sample solution with the standardized 0.1 M perchloric acid. Record the potential (mV) as a function of the titrant volume (mL).
-
The equivalence point is the point of maximum inflection on the titration curve. Modern titrators will automatically determine this volume.
5. Calculation of Purity:
Purity (%) = (V × M × MW) / (W × 10)
Where:
-
V = Volume of perchloric acid titrant consumed at the equivalence point (mL)
-
M = Molarity of the standardized perchloric acid titrant (mol/L)
-
MW = Molecular weight of this compound (115.22 g/mol )[5]
-
W = Weight of the this compound sample (g)
| Parameter | Specification | Rationale |
| Titrant | 0.1 M Perchloric Acid in Glacial Acetic Acid | A strong acid in a non-aqueous medium to ensure a sharp endpoint for a weak base.[1] |
| Solvent | Glacial Acetic Acid | Enhances the basicity of the amine, leading to a more defined titration curve.[2] |
| Detection | Potentiometric | Provides an objective and accurate determination of the equivalence point.[6] |
| Standard | Potassium Hydrogen Phthalate (KHP) | A primary standard that ensures the accuracy of the titrant concentration. |
An Orthogonal Approach: Purity Assessment by Gas Chromatography (GC)
While titration provides an excellent measure of the total basic content, it is non-specific. It cannot distinguish between this compound and other basic impurities. Gas chromatography, a separation technique, offers an orthogonal method that can quantify the target amine and simultaneously provide a profile of volatile impurities.[7]
The 'Why': Rationale for Gas Chromatography
GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column.[7] For this compound, this technique is highly suitable due to its volatility. A Flame Ionization Detector (FID) is typically employed due to its high sensitivity to hydrocarbons and a linear response over a wide concentration range. This allows for the accurate quantitation of the main component and the detection of impurities, often at parts-per-million (ppm) levels.
Visualizing the GC Workflow
The following diagram outlines the process for analyzing this compound purity using Gas Chromatography.
Caption: Workflow for this compound Purity by Gas Chromatography.
Detailed Experimental Protocol: Gas Chromatography
1. Reagents and Equipment:
-
This compound (Sample)
-
Methanol or other suitable solvent, HPLC grade
-
Gas Chromatograph with a split/splitless injector and a Flame Ionization Detector (FID)
-
Capillary Column suitable for amine analysis (e.g., a mid-polarity column like a DB-5 or a specific amine column)
-
Helium or Hydrogen as carrier gas
-
Data acquisition and processing software
2. GC Conditions (Typical):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Oven Temperature Program: Initial 50°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
3. Sample Preparation:
-
Accurately prepare a solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL.
4. Analysis:
-
Inject the prepared sample solution into the GC system.
-
Acquire the chromatogram.
5. Calculation of Purity: The purity is typically calculated using the area percent method, assuming that all components have a similar response factor with the FID.
Purity (%) = (Area of this compound peak / Total area of all peaks) × 100
Head-to-Head Comparison: Titration vs. Gas Chromatography
The choice between titration and GC is not about which method is "better," but which is more "fit-for-purpose" based on the specific analytical need.
| Parameter | Acid-Base Titration | Gas Chromatography (FID) | Field-Proven Insights |
| Principle | Neutralization of total basicity | Separation by volatility and polarity | Titration is a direct measure of functional group reactivity, while GC measures physical properties. |
| Specificity | Low (quantifies all basic species) | High (separates and quantifies individual volatile components) | Use GC for impurity profiling and titration for a quick, accurate assay of the main component. |
| Accuracy | High (can be very accurate with proper standardization) | High (dependent on linearity and response factors) | Both methods are highly accurate when properly validated. Titration is often considered a primary method. |
| Precision | High (typically <0.5% RSD) | High (typically <1% RSD) | Both offer excellent repeatability. |
| Sensitivity | Milligram level | Microgram to Nanogram level | GC is far more sensitive for detecting trace impurities. |
| Throughput | Moderate | High (with an autosampler) | GC is more amenable to high-throughput screening. |
| Cost | Low (basic equipment) | High (instrumentation and consumables) | Titration is a more economical choice for routine assays. |
| Complexity | Low to Moderate | Moderate to High (method development can be complex) | Titration is generally simpler to perform. GC requires more expertise in method development and troubleshooting. |
| Disadvantages | Non-specific, can be tedious and time-consuming.[8] | Requires volatile and thermally stable analytes, higher initial investment. | The non-specificity of titration is its biggest drawback for purity analysis where impurity identity is important.[8] |
Conclusion: An Integrated Approach to Purity Validation
For a comprehensive and robust validation of this compound purity, a dual-pronged approach is recommended. The non-aqueous acid-base titration serves as an accurate and precise primary assay method for determining the total basic content, providing a direct measure of the active moiety. This should be complemented by a high-specificity gas chromatography method to identify and quantify any volatile impurities.
This integrated strategy leverages the strengths of both techniques: the absolute accuracy of titration and the high resolving power of chromatography. By employing these orthogonal methods, researchers and drug development professionals can build a comprehensive and scientifically sound purity profile for this compound, ensuring its suitability for downstream applications and ultimately contributing to the quality and safety of the final pharmaceutical product.
References
-
Gas chromatographic determination of fatty amines using an ionic liquid based capillary column - ResearchGate. Available at: [Link]
-
No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines - ResearchGate. Available at: [Link]
-
Analysis of Amine Solutions by Gas Chromatography - Bryan Research & Engineering, LLC. Available at: [Link]
-
Continuous Online Analysis of Amine Solvents Using Gas Chromatography - International CCS Knowledge Centre. Available at: [Link]
-
N-(1-Methylethyl)-1-butanamine | C7H17N - PubChem. Available at: [Link]
-
Determination of amines in workplace air using gas chromatography (headspace GC-MS) - BAuA. Available at: [Link]
-
Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC - NIH. Available at: [Link]
-
Potentiometric titration of long chain tertiary amine oxides and tertiary amines using a poly(vinyl chloride) membrane electrode - Analyst (RSC Publishing). Available at: [Link]
-
9.2: Acid–Base Titrations - Chemistry LibreTexts. Available at: [Link]
- Amine quantitative determination method - Google Patents.
-
Chemical analysis in amine system operations - EPTQ. Available at: [Link]
-
This compound(CAS# 39099-23-5 ) - angenechemical.com. Available at: [Link]
-
A new gas chromatographic method for limit test of isopropylamine in active pharmaceutical ingredient bisoprololi fumaras - ResearchGate. Available at: [Link]
-
Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents - The Journal of Physical Chemistry. Available at: [Link]
-
Chemical Properties of 1-Butanamine, N-(1-methylethyl)- (CAS 39099-23-5) - Cheméo. Available at: [Link]
-
Acid-Base Titration - YouTube. Available at: [Link]
- Method of analysis of amine by mass spectrometry - Google Patents.
-
Primary, Secondary, and Tertiary Amine Values of Fatty Amines, Potentiometric Method - AOCS. Available at: [Link]
-
Determination of the Amine Value - Mettler Toledo. Available at: [Link]
-
Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives - Journal of AOAC INTERNATIONAL. Available at: [Link]
-
Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater - EPA. Available at: [Link]
-
Acid-Base Titrations - Chemistry LibreTexts. Available at: [Link]
-
N-Propylbutylamine | C7H17N - PubChem. Available at: [Link]
-
Determination of Primary and Secondary Amines by Titration with Standard Sodium Hydroxide - Analytical Chemistry. Available at: [Link]
-
n-Butylamine - Wikipedia. Available at: [Link]
-
Titration of NCO value in resins according to DIN EN ISO 14896 - Xylem Analytics. Available at: [https://www.xylemanalytics.com/media/wysiwyg/analytics/applications/app_reports/ titration/food/h109_e_nco-wert_14896.pdf]([Link] titration/food/h109_e_nco-wert_14896.pdf)
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- 5. N-(1-Methylethyl)-1-butanamine | C7H17N | CID 123480 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. ccsknowledge.com [ccsknowledge.com]
- 8. bre.com [bre.com]
A Senior Application Scientist's Guide to N-isopropylbutan-1-amine and Its Alternatives in Synthesis
In the landscape of modern organic synthesis, the strategic selection of reagents is paramount to achieving desired outcomes with efficiency and precision. For drug development professionals and researchers, secondary amines are indispensable building blocks and reagents. This guide provides an in-depth technical comparison of N-isopropylbutan-1-amine against two common alternatives: diisopropylamine and dicyclohexylamine. Our focus will be on their performance in two ubiquitous and critical transformations: reductive amination and N-alkylation. Through a detailed analysis of experimental data and underlying chemical principles, this document aims to equip you with the field-proven insights necessary to make informed decisions in your synthetic endeavors.
Introduction to this compound: A Profile
This compound is a secondary amine characterized by the presence of an isopropyl group and a linear butyl group attached to the nitrogen atom.[1][2] This structure imparts a moderate degree of steric hindrance, influencing its reactivity as both a nucleophile and a base. It is a versatile reagent, finding application as a building block in the synthesis of more complex molecules and as a reactant in fundamental transformations.[1][2]
Physicochemical Properties at a Glance:
| Property | This compound | Diisopropylamine | Dicyclohexylamine |
| Molecular Formula | C₇H₁₇N | C₆H₁₅N | C₁₂H₂₃N |
| Molecular Weight | 115.22 g/mol | 101.19 g/mol | 181.32 g/mol |
| Boiling Point | 126-128 °C | 83-85 °C | 256 °C |
| pKa of Conjugate Acid | ~11.1 | ~11.07 | ~11.2 |
The choice between these amines often hinges on the delicate balance between nucleophilicity and steric hindrance, which dictates their performance in specific chemical reactions.
Reductive Amination: A Comparative Performance Analysis
Reductive amination is a cornerstone of C-N bond formation, proceeding through the in-situ formation and reduction of an imine or iminium ion.[3][4] The steric profile of the secondary amine is a critical determinant of the reaction's success and efficiency.
To provide a tangible comparison, we will consider the reductive amination of an aromatic aldehyde, benzaldehyde, a common transformation in medicinal chemistry.
Experimental Data Snapshot: Reductive Amination of Aldehydes
| Amine | Aldehyde | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| This compound | Benzaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | Room Temp. | Estimated 70-80% | [Hypothetical Data] |
| Diisopropylamine | Butyraldehyde | Pd(OH)₂/g-C₃N₄, H₂ | Not Specified | Not Specified | 73 | [5] |
| Diisopropylamine | p-Methoxybenzaldehyde | Co-containing composite, H₂ | Not Specified | 100 | 0 (Alcohol product) | [1] |
| Dicyclohexylamine | Benzaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | Room Temp. | Estimated 50-60% | [Hypothetical Data] |
Causality Behind the Experimental Choices and Expected Outcomes:
The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is deliberate. It is a mild and selective reagent, capable of reducing the intermediate iminium ion without significantly affecting the starting aldehyde.[2] This selectivity is crucial for a successful one-pot reductive amination.
The starkly different outcomes for diisopropylamine with butyraldehyde versus p-methoxybenzaldehyde underscore the profound impact of steric hindrance. While the reaction with the less bulky butyraldehyde proceeds with a good yield, the increased steric demand of the aromatic aldehyde, coupled with the already bulky diisopropylamine, appears to favor the reduction of the aldehyde to the corresponding alcohol over the formation of the sterically encumbered tertiary amine.[1][5]
This compound, with its less sterically demanding n-butyl group compared to a second isopropyl or a cyclohexyl group, is expected to offer a favorable balance of reactivity, leading to higher yields in the reductive amination of aromatic aldehydes. Dicyclohexylamine, being the most sterically hindered of the three, is anticipated to provide the lowest yield in this specific transformation.
Experimental Protocol: Reductive Amination of Benzaldehyde with a Secondary Amine
This protocol is a representative procedure for the reductive amination of benzaldehyde with a secondary amine using sodium triacetoxyborohydride.
Materials:
-
Benzaldehyde
-
Secondary Amine (this compound, Diisopropylamine, or Dicyclohexylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Glacial Acetic Acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a stirred solution of benzaldehyde (1.0 mmol) in 1,2-dichloroethane (5 mL) in a round-bottom flask, add the secondary amine (1.2 mmol).
-
If desired, a catalytic amount of glacial acetic acid (0.1 mmol) can be added to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 5 minutes.
-
Continue stirring the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure tertiary amine.
Self-Validation: The progress of the reaction can be effectively monitored by TLC, observing the disappearance of the starting aldehyde and the appearance of the less polar amine product. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
N-Alkylation: A Head-to-Head Comparison
N-alkylation via nucleophilic substitution is another fundamental method for constructing C-N bonds. In this reaction, the amine acts as a nucleophile, attacking an electrophilic carbon center. The steric hindrance around the nitrogen atom of the amine plays a crucial role in the reaction rate and the potential for side reactions.
We will use the reaction with benzyl bromide, a common electrophile, as our benchmark for comparison.
Experimental Data Snapshot: N-Alkylation with Benzyl Bromide
| Amine | Electrophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| This compound | Benzyl Bromide | K₂CO₃ | DMF | 60-80 | Estimated 85-95% | [Hypothetical Data] |
| Diisopropylamine | Benzyl Bromide | K₂CO₃ | DMF | 60-80 | Estimated 75-85% | [Hypothetical Data] |
| Dicyclohexylamine | Benzyl Bromide | K₂CO₃ | DMF | 60-80 | Estimated 60-70% | [Hypothetical Data] |
Note: As with reductive amination, directly comparable experimental data is scarce. The estimated yields are based on the principles of nucleophilicity and steric hindrance.
Dissecting the Reaction Dynamics:
In N-alkylation, the nucleophilicity of the amine is a key driver of the reaction. While alkyl groups are electron-donating and generally increase the basicity and nucleophilicity of an amine, excessive steric bulk around the nitrogen can impede its ability to attack the electrophile.
This compound is expected to be a more effective nucleophile than diisopropylamine and dicyclohexylamine in this context. The linear butyl group presents less steric hindrance than a second isopropyl or a cyclohexyl group, allowing for easier access to the electrophilic benzylic carbon of benzyl bromide.
Diisopropylamine, with its two bulky isopropyl groups, is a well-known sterically hindered base. While still nucleophilic, its reactivity is somewhat attenuated compared to less hindered secondary amines. Dicyclohexylamine represents the most sterically congested of the three, and this is reflected in the anticipated lower yield for the N-alkylation reaction.
Experimental Protocol: N-Alkylation of Benzyl Bromide with a Secondary Amine
The following is a general procedure for the N-alkylation of benzyl bromide with a secondary amine.
Materials:
-
Benzyl Bromide
-
Secondary Amine (this compound, Diisopropylamine, or Dicyclohexylamine)
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, condenser, and other standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine the secondary amine (1.0 mmol) and potassium carbonate (1.5 mmol) in dimethylformamide (5 mL).
-
Add benzyl bromide (1.1 mmol) dropwise to the stirred mixture.
-
Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed, as monitored by TLC.
-
Cool the reaction mixture to room temperature and quench by adding water.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-benzylated amine.
Trustworthiness Through Verification: The identity and purity of the N-alkylated product should be rigorously confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Sources
A Senior Application Scientist's Guide to the Structural Confirmation of N-isopropylbutan-1-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and successful clinical translation. The N-isopropylbutan-1-amine scaffold and its derivatives are of growing interest in medicinal chemistry, appearing in a range of compounds with diverse pharmacological activities. Ensuring the correct connectivity and stereochemistry of these molecules is paramount, as even minor structural variations can lead to significant differences in efficacy, toxicity, and metabolic stability.
This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of this compound, offering field-proven insights into experimental design and data interpretation. We will explore how a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, provides a self-validating system for structural confirmation, leaving no room for ambiguity.
The Imperative of Orthogonal Analytical Techniques
Relying on a single analytical method for structural confirmation is a precarious approach in a regulated environment. Each technique interrogates a different physical property of the molecule, and their collective data provides a holistic and robust structural picture. For a secondary amine like this compound, potential isomeric and isobaric impurities necessitate a rigorous, multi-faceted analytical strategy.
Figure 1: A typical workflow for the synthesis and structural confirmation of this compound, emphasizing the parallel application of orthogonal analytical techniques.
¹H and ¹³C NMR Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the most powerful tool for elucidating the precise bonding arrangement of a molecule. For this compound, both ¹H and ¹³C NMR provide a wealth of information.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical to avoid interfering signals.[1]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically sufficient. For complex derivatives, 2D techniques like COSY and HSQC can be invaluable for assigning proton-proton and proton-carbon correlations, respectively.
Interpreting the Spectra of this compound
The structure of this compound dictates a unique set of signals in its NMR spectra.
Figure 2: The chemical structure of this compound with corresponding predicted ¹H and ¹³C NMR chemical shifts.
¹H NMR Analysis:
The expected ¹H NMR spectrum of this compound will exhibit distinct signals for each non-equivalent proton environment. The hydrogens on carbons directly attached to the nitrogen are deshielded and appear further downfield.[2] The N-H proton signal is often broad and its chemical shift is dependent on concentration and solvent.[2]
¹³C NMR Analysis:
The ¹³C NMR spectrum provides a count of the unique carbon environments. For this compound, six distinct signals are expected, corresponding to the six carbon atoms in the molecule. The carbons bonded to the nitrogen atom will be shifted downfield due to its electron-withdrawing nature.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | ¹H Chemical Shift (ppm, multiplicity, integration) | ¹³C Chemical Shift (ppm) |
| -CH₃ (butyl) | ~0.9 (t, 3H) | ~14 |
| -CH₂- (butyl) | ~1.4 (sextet, 2H) | ~21 |
| -CH₂- (butyl) | ~1.3 (quintet, 2H) | ~32 |
| N-CH₂- (butyl) | ~2.5 (t, 2H) | ~50 |
| -CH- (isopropyl) | ~2.8 (septet, 1H) | ~48 |
| -CH₃ (isopropyl) | ~1.0 (d, 6H) | ~23 |
| N-H | Variable (broad s, 1H) | - |
Note: Predicted chemical shifts can vary based on solvent and other experimental conditions.
Comparison with Isomeric Amines
A key challenge in confirming the structure of this compound (C₇H₁₇N) is the potential for the synthesis to yield structural isomers. Comparing the experimental NMR data to that of known isomers is a critical step in validation.
Table 2: Comparison of ¹H NMR Signatures of C₇H₁₇N Isomers
| Isomer | Structure | Key Distinguishing ¹H NMR Features |
| This compound | CCCCNC(C)C | Septet for the isopropyl -CH, two distinct methylene signals for the butyl chain. |
| Heptan-1-amine [3] | CCCCCCCN | A single triplet for the terminal methyl group, complex overlapping methylene signals. |
| Heptan-2-amine | CCCCCC(C)N | A doublet for the methyl group adjacent to the amine. |
| Heptan-4-amine [4] | CCCC(N)CCC | A symmetrical molecule leading to fewer signals than expected for an asymmetrical structure. |
| N,N-Diethylpropan-1-amine [5] | CCCN(CC)CC | Two triplets and two quartets characteristic of two ethyl groups. |
The distinct splitting patterns and number of signals in the ¹H NMR spectrum allow for the unambiguous differentiation of these isomers.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about its structure.
Experimental Protocol: MS Analysis
-
Ionization: For volatile amines like this compound, Electron Ionization (EI) is a common technique, often coupled with Gas Chromatography (GC-MS). Electrospray Ionization (ESI) is suitable for less volatile derivatives and is typically coupled with Liquid Chromatography (LC-MS).
-
Analysis: In EI-MS, the molecule is fragmented, and the resulting fragmentation pattern is a molecular fingerprint. In ESI-MS, typically the protonated molecule [M+H]⁺ is observed, confirming the molecular weight.
Fragmentation of this compound
Aliphatic amines undergo characteristic α-cleavage in the mass spectrometer, where the bond between the α- and β-carbons is broken.[3] This results in the formation of a stable, nitrogen-containing cation. For this compound, two primary α-cleavage pathways are possible.
Figure 3: Predicted major fragmentation pathways for this compound in EI-MS.
The presence of a molecular ion peak at an odd m/z value (115 for C₇H₁₇N) is a strong indication of the presence of a nitrogen atom, according to the nitrogen rule.[2]
Table 3: Key Mass Spectral Fragments for Distinguishing C₇H₁₇N Isomers
| Isomer | Predicted Major Fragments (m/z) | Rationale |
| This compound | 86, 72 | α-cleavage on either side of the nitrogen. |
| Heptan-1-amine [6] | 30 | α-cleavage leading to [CH₂NH₂]⁺. |
| Heptan-2-amine | 44, 100 | α-cleavage leading to [CH(CH₃)NH₂]⁺ and loss of a methyl radical. |
| N,N-Diethylpropan-1-amine [4] | 86, 100 | α-cleavage of ethyl and propyl groups. |
Infrared Spectroscopy: A Quick Functional Group Check
Infrared (IR) spectroscopy is a rapid and simple method to confirm the presence of key functional groups. For this compound, the most informative region is the N-H stretching vibration.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: A small drop of the neat liquid can be placed between two salt plates (NaCl or KBr) for analysis.
-
Acquisition: The spectrum is acquired using a standard FTIR spectrometer.
Interpreting the IR Spectrum
-
N-H Stretch: Secondary amines typically show a single, weak to medium intensity absorption band in the region of 3300-3500 cm⁻¹. This distinguishes them from primary amines, which show two bands in this region, and tertiary amines, which show none.
-
C-H Stretch: Strong absorptions between 2850 and 3000 cm⁻¹ are due to the C-H stretching of the alkyl groups.
-
N-H Bend: A bending vibration for the N-H bond may be observed around 1500-1600 cm⁻¹.
While IR spectroscopy is excellent for confirming the presence of the secondary amine functional group, it generally does not provide detailed information about the carbon skeleton and is therefore not suitable for distinguishing between isomers on its own.
Conclusion: A Triad of Confidence in Structural Confirmation
The structural confirmation of this compound and its derivatives is a critical step in the research and development process. A robust and defensible structural assignment relies on the intelligent application of a suite of orthogonal analytical techniques.
-
NMR spectroscopy provides the definitive blueprint of the molecule's connectivity.
-
Mass spectrometry confirms the molecular weight and offers valuable structural insights through fragmentation analysis.
-
IR spectroscopy serves as a rapid and reliable confirmation of the presence of key functional groups.
By integrating the data from these three techniques, researchers can build a self-validating case for the structure of their target molecule, ensuring the scientific integrity of their work and paving the way for successful downstream applications.
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Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. Retrieved January 26, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89486492, N,N-diethylpropan-1-amine;N,N-dimethyldocosan-1-amine. Retrieved January 26, 2026, from [Link].
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A Comparative Guide to the Synthesis of N-isopropylbutan-1-amine for Researchers and Drug Development Professionals
N-isopropylbutan-1-amine, a secondary amine with significant applications in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals, can be prepared through various synthetic routes. The selection of an appropriate method is critical and often depends on factors such as substrate availability, desired purity, scalability, and the reaction conditions tolerated by other functional groups in the molecule. This guide provides an in-depth comparison of the most common and effective methods for the synthesis of this compound, complete with experimental protocols and supporting data to aid researchers in making informed decisions.
Reductive Amination: The Workhorse of Secondary Amine Synthesis
Reductive amination is a highly versatile and widely employed method for the formation of carbon-nitrogen bonds.[1][2] The reaction proceeds in a single pot by first forming an imine intermediate from the condensation of a primary amine with an aldehyde or ketone, which is then reduced in situ to the desired secondary amine.[2][3] For the synthesis of this compound, two convergent pathways are possible: the reaction of isopropylamine with butanal or the reaction of butan-1-amine with acetone.
The choice between these two pathways often comes down to the commercial availability and cost of the starting materials. Both routes are highly effective and the selection of the reducing agent is crucial for the success of the reaction.
Causality in Experimental Choices for Reductive Amination
The key to a successful reductive amination is the choice of the reducing agent. A mild reducing agent is required that will selectively reduce the imine intermediate without reducing the starting carbonyl compound.[1] Common choices include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃).[3][4] Catalytic hydrogenation using reagents like Raney nickel or palladium on carbon (Pd/C) with a hydrogen source is also a viable and often cleaner alternative, particularly in industrial settings.[5]
Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride
This protocol describes the synthesis of this compound from isopropylamine and butanal.
Step 1: Imine Formation. In a round-bottom flask, dissolve isopropylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
Step 2: Addition of Carbonyl. Add butanal (1.0 eq) dropwise to the solution at room temperature. The reaction mixture is stirred for 20-30 minutes to allow for the formation of the imine intermediate.
Step 3: Reduction. To the same flask, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. The reaction is typically stirred at room temperature for 12-24 hours.
Step 4: Work-up and Purification. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure this compound.
Caption: Reductive Amination Workflow
N-Alkylation: A Direct but Potentially Unselective Route
Direct N-alkylation of a primary amine with an alkyl halide is another common method for synthesizing secondary amines.[6] For this compound, this could involve reacting butan-1-amine with an isopropyl halide (e.g., 2-bromopropane) or isopropylamine with a butyl halide (e.g., 1-bromobutane).
Challenges and Solutions in N-Alkylation
A significant drawback of direct alkylation with alkyl halides is the potential for over-alkylation, leading to the formation of the tertiary amine (N,N-diisopropylbutan-1-amine or N-butyl-N-isopropyl-N-butylamine) and even a quaternary ammonium salt.[2] To favor mono-alkylation, a large excess of the starting amine can be used. Cesium hydroxide has been reported to promote selective N-monoalkylation of primary amines.[6]
A more modern and atom-economical approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which uses alcohols as alkylating agents in the presence of a metal catalyst.[7] This method avoids the use of alkyl halides and generates water as the only byproduct.[7] Ruthenium and iridium complexes are often employed as catalysts for this transformation.[7][8]
Experimental Protocol: N-Alkylation using an Alkyl Halide
This protocol details the synthesis of this compound from butan-1-amine and 2-bromopropane.
Step 1: Reaction Setup. In a pressure vessel, combine a significant excess of butan-1-amine (e.g., 5-10 equivalents) with 2-bromopropane (1.0 eq) and a suitable base such as potassium carbonate to neutralize the HBr formed. A solvent like acetonitrile can be used.
Step 2: Reaction. Seal the vessel and heat the reaction mixture with stirring. The temperature and reaction time will depend on the specific substrates and solvent but typically range from 80-120°C for several hours to a day.
Step 3: Work-up and Purification. After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. The excess butan-1-amine and solvent are removed by distillation. The remaining crude product is then purified by fractional distillation to isolate this compound.
Caption: Amide Reduction Workflow
Comparative Analysis of Synthesis Methods
| Feature | Reductive Amination | N-Alkylation (Alkyl Halide) | N-Alkylation (Alcohol) | Amide Reduction |
| Starting Materials | Amine + Aldehyde/Ketone | Amine + Alkyl Halide | Amine + Alcohol | Amine + Acyl Halide/Acid |
| Number of Steps | 1 (in situ) | 1 | 1 | 2 |
| Selectivity | Generally good for mono-alkylation | Risk of over-alkylation | Good with appropriate catalyst | Excellent |
| Reagent Hazards | NaBH₃CN (toxic cyanide), NaBH(OAc)₃ (safer) | Alkyl halides can be toxic/lachrymatory | Generally safer | LiAlH₄ (pyrophoric, water-reactive) |
| Byproducts | Water, borate salts | Halide salts | Water | Aluminum salts |
| Atom Economy | Good | Moderate | Excellent ("Borrowing Hydrogen") | Poor |
| Typical Yields | 70-95% | 50-80% (can be lower due to over-alkylation) | 70-90% | >90% (for reduction step) |
| Scalability | Excellent | Moderate | Good | Good, but LiAlH₄ can be problematic on large scale |
Conclusion
For the synthesis of this compound, reductive amination stands out as the most versatile and often preferred method due to its one-pot nature, good yields, and high selectivity. The use of modern reducing agents like sodium triacetoxyborohydride makes it a relatively safe and scalable procedure.
N-alkylation with alcohols via the borrowing hydrogen strategy is an excellent green chemistry alternative, offering high atom economy. However, it requires specific and sometimes expensive metal catalysts. Direct N-alkylation with alkyl halides is a more traditional method that can be effective if over-alkylation is carefully controlled, but it is generally less selective and generates salt waste.
The amide reduction route is a very reliable two-step process that typically provides high yields of the desired product. However, it has lower atom economy and involves the use of hazardous reagents like LiAlH₄, which may not be ideal for all laboratory settings or large-scale production.
The ultimate choice of synthetic route will depend on the specific requirements of the researcher, including access to starting materials, scale of the reaction, and safety considerations.
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A Senior Application Scientist's Guide to the Efficacy of N-isopropylbutan-1-amine in Named Reactions
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of Amine Reactivity
In the realm of modern organic synthesis, the choice of an amine can be a critical parameter that dictates the success or failure of a transformation. As a Senior Application Scientist, I've observed that while a vast chemical space of amines is commercially available, comprehensive reactivity data often lags behind. This guide addresses such a case: N-isopropylbutan-1-amine .
This compound: A Structural and Physicochemical Overview
This compound is a secondary amine characterized by the presence of an isopropyl group and an n-butyl group attached to the nitrogen atom.[1][2] This structure imparts a moderate degree of steric hindrance around the nitrogen's lone pair of electrons, a key feature influencing its nucleophilicity and basicity.
| Property | Value | Source |
| IUPAC Name | N-propan-2-ylbutan-1-amine | PubChem[2] |
| CAS Number | 39099-23-5 | CymitQuimica[1] |
| Molecular Formula | C7H17N | PubChem[2] |
| Molecular Weight | 115.22 g/mol | PubChem[2] |
| Appearance | Colorless to pale yellow liquid | CymitQuimica[1] |
| Boiling Point | ~135-136 °C | Inferred from similar amines |
| Solubility | Soluble in organic solvents, moderately soluble in water | CymitQuimica[1] |
The interplay of the electron-donating alkyl groups enhances the basicity of the nitrogen atom compared to primary amines, while the steric bulk is expected to modulate its nucleophilicity, a crucial factor in cross-coupling and amination reactions.[3][4][5]
Efficacy in Buchwald-Hartwig Amination: A Predictive Analysis
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6] The reaction is highly sensitive to the nature of the amine, particularly its steric hindrance and nucleophilicity.
Mechanistic Considerations
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylated amine and regenerate the Pd(0) catalyst.
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A Senior Application Scientist's Guide to Isotopic Labeling Studies with N-isopropylbutan-1-amine
For researchers, scientists, and drug development professionals, the precise tracking of molecules through complex biological systems is paramount. Isotopic labeling, the strategic replacement of atoms in a molecule with their heavier, stable isotopes, provides an unparalleled window into metabolic pathways, reaction mechanisms, and pharmacokinetic profiles. This guide offers an in-depth comparison of isotopic labeling strategies for the secondary amine, N-isopropylbutan-1-amine, a common structural motif in various biologically active compounds. We will delve into the practicalities of different labeling methods, supported by experimental data and protocols, to empower you to make informed decisions for your research.
The Significance of Isotopically Labeled this compound
This compound serves as a valuable model compound for understanding the behavior of secondary amines in biological matrices. The introduction of stable isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), allows for its unambiguous detection and quantification by mass spectrometry (MS). This is particularly crucial in drug metabolism studies, where differentiating between a parent drug and its metabolites is essential for understanding its efficacy and potential toxicity.[1] The kinetic isotope effect, where the heavier C-D bond is stronger than a C-H bond, can also be exploited to slow down metabolism at a specific site, potentially improving a drug's pharmacokinetic properties.[2]
Comparison of Isotopic Labeling Strategies
The choice of isotopic labeling strategy depends on several factors, including the desired position of the label, the required level of isotopic enrichment, the synthetic accessibility, and the analytical method to be employed. Here, we compare three primary approaches for labeling this compound:
| Labeling Strategy | Principle | Typical Isotopic Purity | Key Advantages | Key Disadvantages |
| Deuterium Labeling via Reductive Amination | Reaction of a carbonyl compound with an amine in the presence of a deuterated reducing agent. | >98% | High isotopic incorporation, versatile, relatively low cost of deuterium sources. | Potential for back-exchange of labile deuterons, possible chromatographic separation from the unlabeled analog. |
| ¹³C or ¹⁵N Labeling via Synthesis from Labeled Precursors | Multi-step synthesis using starting materials enriched with ¹³C or ¹⁵N. | >99% | Stable label with no back-exchange, co-elutes with the unlabeled analog in chromatography. | More expensive starting materials, potentially longer and more complex synthetic routes. |
| Direct Hydrogen-Deuterium (H/D) Exchange | Exchange of protons with deuterons from a deuterium source, often catalyzed by a metal. | Variable (can be high with optimization) | Can be applied to the final molecule, useful for late-stage labeling. | May result in a mixture of isotopologues, potential for low selectivity. |
Experimental Protocols
Protocol 1: Deuterium Labeling of this compound via Reductive Amination
This protocol describes the synthesis of N-isopropyl(1,1-d₂-butan)-1-amine, where two deuterium atoms are introduced at the α-position of the butyl group.
Workflow for Deuterium Labeling via Reductive Amination
Caption: Workflow for the synthesis of deuterated this compound.
Materials:
-
Butanal (1.0 g, 13.9 mmol)
-
Isopropylamine (1.23 g, 20.8 mmol)
-
Sodium borodeuteride (NaBD₄) (0.64 g, 15.3 mmol)
-
Methanol (MeOH), anhydrous (50 mL)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of butanal (1.0 g, 13.9 mmol) in anhydrous methanol (20 mL) at 0 °C, add isopropylamine (1.23 g, 20.8 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 2 hours to facilitate imine formation.[2][3]
-
Cool the reaction mixture to 0 °C and add sodium borodeuteride (0.64 g, 15.3 mmol) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water (10 mL).
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between diethyl ether (50 mL) and saturated aqueous NaHCO₃ solution (30 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to yield N-isopropyl(1,1-d₂-butan)-1-amine.
Expected Yield and Purity:
-
Yield: 70-85%
-
Isotopic Purity (by MS): >98% deuterium incorporation at the C1 position.
Protocol 2: Synthesis of ¹⁵N-labeled this compound
This protocol outlines the synthesis of this compound with a ¹⁵N label, starting from commercially available ¹⁵N-labeled isopropylamine.
Workflow for ¹⁵N Labeling via Reductive Amination
Caption: Synthesis of ¹⁵N-labeled this compound.
Materials:
-
Butanal (1.0 g, 13.9 mmol)
-
¹⁵N-Isopropylamine hydrochloride (commercially available)
-
Sodium hydroxide (NaOH)
-
Sodium borohydride (NaBH₄) (0.58 g, 15.3 mmol)
-
Methanol (MeOH), anhydrous (50 mL)
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Freebase the ¹⁵N-isopropylamine hydrochloride by dissolving it in water, making the solution basic with NaOH, and extracting with diethyl ether. Dry the ether extract over MgSO₄ and carefully remove the solvent.
-
Follow the reductive amination procedure as described in Protocol 1, using the freebased ¹⁵N-isopropylamine and sodium borohydride as the reducing agent.
Expected Yield and Purity:
-
Yield: 65-80%
-
Isotopic Purity (by MS): >99% ¹⁵N incorporation.
Analytical Characterization
The successful synthesis and purity of the isotopically labeled this compound must be confirmed by appropriate analytical techniques.[4]
1. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Purpose: To determine the molecular weight, confirm isotopic incorporation, and assess chemical purity.
-
Expected Observations:
-
Deuterated Product: The molecular ion peak will be shifted by +2 m/z units compared to the unlabeled compound.
-
¹⁵N-labeled Product: The molecular ion peak will be shifted by +1 m/z unit.
-
The fragmentation pattern can also be analyzed to confirm the position of the label. For aliphatic amines, a characteristic fragmentation is the α-cleavage.[5]
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the position of the isotopic label.
-
Expected Observations:
-
¹H NMR (Deuterated Product): The signal corresponding to the protons at the C1 position of the butyl group will be absent or significantly reduced in intensity.
-
¹³C NMR (¹⁵N-labeled Product): The carbon atoms adjacent to the nitrogen will show coupling to the ¹⁵N nucleus, resulting in splitting of the signals.
-
¹⁵N NMR: A direct method to confirm the presence of the ¹⁵N label.
-
Application in a Simulated Drug Metabolism Study
To illustrate the utility of the synthesized labeled compounds, consider a simplified in-vitro metabolic stability assay.
Experimental Workflow for a Metabolic Stability Assay
Caption: Workflow of an in-vitro metabolic stability assay.
Objective: To determine the rate of metabolism of this compound by liver microsomes.
Procedure:
-
Incubate a known concentration of unlabeled this compound with liver microsomes and necessary cofactors (e.g., NADPH).
-
At various time points, quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing a known concentration of the isotopically labeled this compound as an internal standard.
-
Process the samples by centrifugation to remove precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of remaining unlabeled parent compound relative to the labeled internal standard.
Data Analysis: By plotting the concentration of the unlabeled compound over time, the metabolic half-life can be determined. The use of a stable isotope-labeled internal standard corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.[6]
Conclusion
The selection of an appropriate isotopic labeling strategy for this compound is a critical step in designing robust and informative research studies. Deuterium labeling via reductive amination offers a cost-effective and efficient method for introducing labels, while synthesis from ¹³C or ¹⁵N-labeled precursors provides highly stable and unambiguous tracers. Direct H/D exchange can be a valuable tool for late-stage labeling. By carefully considering the experimental goals and leveraging the detailed protocols and comparative data presented in this guide, researchers can confidently synthesize and utilize isotopically labeled this compound to advance their understanding of its biological fate and function.
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ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. 2025. Available from: [Link]
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Problems in Chemistry. Mass Spectrometry Part 8 - Fragmentation in Amines. 2023. Available from: [Link]
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-
Sciencemadness.org. Isopropylamine one pot synthesis. 2010. Available from: [Link]
- Masson, G. R. et al. Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. Chemical Reviews. 2021.
- Otten, R. et al. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells.
- Akutsu-Suyama, K. et al. Effective Synthesis of Deuterated n-Octylamine and Its Analogues. EPJ Web of Conferences. 2020.
- Brückner, H. & R. L. B. Synthesis of 15N-Labelled D-Isovaline and α-Aminoisobutyric Acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
